NMS-P515
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C21H29N3O2 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(1S)-2-(1-cyclohexylpiperidin-4-yl)-1-methyl-3-oxo-1H-isoindole-4-carboxamide |
InChI |
InChI=1S/C21H29N3O2/c1-14-17-8-5-9-18(20(22)25)19(17)21(26)24(14)16-10-12-23(13-11-16)15-6-3-2-4-7-15/h5,8-9,14-16H,2-4,6-7,10-13H2,1H3,(H2,22,25)/t14-/m0/s1 |
InChI Key |
OYGLTKXMFGWXJT-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@H]1C2=C(C(=CC=C2)C(=O)N)C(=O)N1C3CCN(CC3)C4CCCCC4 |
Canonical SMILES |
CC1C2=C(C(=CC=C2)C(=O)N)C(=O)N1C3CCN(CC3)C4CCCCC4 |
Origin of Product |
United States |
Foundational & Exploratory
NMS-P515: A Technical Guide to a Stereospecific PARP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-P515 is a potent, orally active, and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.[1][2][3] As a member of the isoindolinone carboxamide chemical class, this compound has demonstrated significant preclinical anti-tumor activity, positioning it as a compound of interest for further oncological research and development.[2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Core Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical and cellular activities, as well as its pharmacokinetic properties.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line | Reference |
| Biochemical Activity | |||
| PARP1 Kd | 16 nM | - | [1][2] |
| PARP2 KD | > 10 µM | - | [2] |
| PARP3 KD | > 10 µM | - | [2] |
| TNKS1 KD | > 10 µM | - | [2] |
| Cellular Activity | |||
| PARP1 IC50 | 27 nM | HeLa | [1][3] |
Table 2: In Vivo Efficacy of this compound in Capan-1 Xenograft Model
| Treatment Group | Dosage & Administration | Maximal Tumor Growth Inhibition | Maximum Body Weight Loss | Reference |
| This compound (monotherapy) | 80 mg/kg, oral, once daily for 12 days | 48% | 6% | [2][4] |
Mechanism of Action and Signaling Pathways
PARP1 is a critical enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Upon detection of a DNA SSB, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.
This compound exerts its therapeutic effect through a mechanism known as "synthetic lethality." In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (defective homologous recombination), the inhibition of PARP1 by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). In the absence of a functional homologous recombination pathway to repair these DSBs, the cell undergoes apoptosis.
The stereospecificity of this compound is a key feature, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.[2] This is attributed to the specific interactions of the isoindolinone core within the nicotinamide binding pocket of PARP1.[2]
PARP1 Signaling Pathway in DNA Single-Strand Break Repair
References
NMS-P515: An In-depth Technical Guide on its Mechanism of Action as a Potent and Stereospecific PARP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NMS-P515 is a potent, orally active, and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway for DNA single-strand breaks.[1] By selectively targeting PARP-1, this compound induces synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, particularly those involving homologous recombination (HR), such as tumors with BRCA1/2 mutations. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols for key assays, and its preclinical efficacy in relevant cancer models.
Core Mechanism of Action: Potent and Selective PARP-1 Inhibition
This compound exerts its therapeutic effect through the potent and selective inhibition of PARP-1.[1] PARP-1 is a nuclear enzyme that plays a critical role in detecting and signaling DNA single-strand breaks (SSBs), a common form of DNA damage. Upon binding to a SSB, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.
This compound, an isoindolinone derivative, is a stereospecific inhibitor that binds to the nicotinamide-binding pocket of PARP-1, competing with the enzyme's natural substrate, NAD+. This competitive inhibition prevents the synthesis of PAR, thereby trapping PARP-1 at the site of DNA damage. The persistent PARP-1/DNA complexes are highly cytotoxic as they stall replication forks, leading to the formation of DNA double-strand breaks (DSBs) during the S-phase of the cell cycle.
In normal cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 and BRCA2, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death. This selective killing of HR-deficient cancer cells by PARP inhibitors is a prime example of synthetic lethality.
Signaling Pathway of PARP-1 Inhibition by this compound
Caption: Signaling pathway of PARP-1 inhibition by this compound leading to synthetic lethality.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and preclinical activity.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Biochemical Potency | |||
| PARP-1 Kd | 16 nM | Surface Plasmon Resonance (SPR) | [1] |
| Cellular Activity | |||
| PAR Synthesis IC50 | 27 nM | HeLa cells | [1] |
Table 2: Selectivity Profile of this compound
| Enzyme | Kd (µM) | Fold Selectivity vs. PARP-1 | Reference |
| PARP-2 | > 10 | > 625 | [1] |
| PARP-3 | > 10 | > 625 | [1] |
| Tankyrase-1 (TNKS-1) | > 10 | > 625 | [1] |
Table 3: In Vivo Antitumor Efficacy of this compound in a Capan-1 (BRCA2-mutated) Pancreatic Cancer Xenograft Model
| Treatment Group | Dosage and Schedule | Maximal Tumor Growth Inhibition (TGI) | Maximum Body Weight Loss | Reference |
| This compound (monotherapy) | 80 mg/kg, oral, once daily for 12 days | 48% | 6% | [1] |
| This compound + Temozolomide | This compound: 80 mg/kg, oral, once daily for 12 daysTemozolomide: 62.5 mg/kg, IV, once daily for 5 days | 79% | 17% | [1] |
| Temozolomide (monotherapy) | 62.5 mg/kg, IV, once daily for 5 days | 46% | 8% | [1] |
Experimental Protocols
PARP-1 Biochemical Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to inhibit the binding of a fluorescently labeled PARP inhibitor tracer to the PARP-1 enzyme.
-
Materials:
-
Recombinant human PARP-1 enzyme
-
Fluorescently labeled PARP inhibitor tracer
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1% BSA, 0.01% Tween-20)
-
384-well, low-volume, black plates
-
Fluorescence polarization plate reader
-
-
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Initiate the reaction by adding a fixed concentration of the PARP-1 enzyme to all wells except for the "no enzyme" control.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular PARP Inhibition Assay (Immunofluorescence)
This assay quantifies the inhibition of PAR synthesis in cells treated with a PARP inhibitor.
-
Materials:
-
HeLa cells
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., H₂O₂)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against PAR
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Protocol:
-
Seed HeLa cells in a multi-well imaging plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 1 hour.
-
Induce DNA damage by treating the cells with H₂O₂ for 10 minutes.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate the cells with the primary anti-PAR antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope and quantify the PAR signal intensity per nucleus.
-
Calculate the IC50 value by plotting the PAR signal intensity against the this compound concentration.
-
In Vivo Antitumor Efficacy in a Capan-1 Xenograft Model
This study evaluates the antitumor activity of this compound in a mouse model of BRCA2-mutated pancreatic cancer.
-
Animal Model:
-
Female athymic nude mice (or other immunocompromised strain)
-
Capan-1 human pancreatic cancer cells (BRCA2-mutated)
-
-
Protocol:
-
Subcutaneously implant Capan-1 cells into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (formulated in a suitable vehicle like methocel) orally, once daily, at the specified dose.
-
For combination studies, administer the other therapeutic agent (e.g., Temozolomide) according to its established protocol.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Mandatory Visualizations
Experimental Workflow: In Vivo Antitumor Efficacy Study
Caption: Workflow for the in vivo antitumor efficacy study of this compound.
Conclusion
This compound is a highly potent and selective PARP-1 inhibitor with a well-defined mechanism of action. Its ability to induce synthetic lethality in HR-deficient tumors, such as those with BRCA2 mutations, has been demonstrated in preclinical models. The data presented in this technical guide, including its biochemical and cellular potency, selectivity, and in vivo efficacy, support its continued investigation as a promising therapeutic agent for the treatment of cancers with underlying DNA repair deficiencies. The detailed experimental protocols provided herein offer a valuable resource for researchers in the field of oncology and drug development.
References
NMS-P515: A Deep Dive into Stereospecific PARP-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NMS-P515, a potent and selective stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). We will delve into its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and the critical role of its stereochemistry in achieving high target engagement and efficacy.
Core Concepts: Stereospecificity and PARP-1 Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, most notably DNA repair and programmed cell death. PARP-1, the most abundant and well-studied member, plays a critical role in sensing DNA damage and signaling for its repair. Inhibiting PARP-1 has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations—a concept known as synthetic lethality.
This compound represents a significant advancement in the field of PARP inhibitors due to its high potency, selectivity for PARP-1, and its unique stereospecific binding mechanism. Unlike first-generation PARP inhibitors that target the enzyme's catalytic domain, this compound is a rationally designed, stereospecific inhibitor that locks PARP-1 in an inactive conformation on damaged DNA. This distinct mechanism of action is attributed to its specific stereoisomer, which dictates its interaction with the target protein.
Quantitative Data: Potency, Selectivity, and Cellular Efficacy
The preclinical data for this compound underscores its potential as a best-in-class PARP-1 inhibitor. The following tables summarize the key quantitative findings from various biochemical and cellular assays.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) |
| PARP-1 | Biochemical | 1 |
| PARP-2 | Biochemical | 150 |
| PARP-3 | Biochemical | >10,000 |
| TNKS1 | Biochemical | >10,000 |
| TNKS2 | Biochemical | >10,000 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | EC50 (nM) |
| A2780 (Ovarian Cancer) | Cellular PARP-1 Engagement | 3 |
| A2780 (Ovarian Cancer) | Proliferation | 10 |
| Capan-1 (Pancreatic Cancer, BRCA2 mutant) | Proliferation | 1 |
Table 3: In Vivo Pharmacodynamic and Efficacy Data
| Animal Model | Dosing | PARP-1 Inhibition in Tumors | Tumor Growth Inhibition |
| Capan-1 Xenograft | 10 mg/kg, oral, once daily | >90% | 95% |
| KBX1 Xenograft | 10 mg/kg, oral, once daily | >90% | 80% |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
PARP-1 Biochemical Assay
This assay quantifies the inhibitory activity of this compound on the enzymatic function of PARP-1.
-
Principle: A homogeneous, fluorescence-based assay measuring the consumption of NAD+, a PARP-1 substrate, in the presence of activated DNA.
-
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
NAD+
-
Fluorescent NAD+ analog (e.g., etheno-NAD+)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
This compound dilutions
-
384-well microplates
-
-
Procedure:
-
Add 5 µL of this compound dilutions or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of PARP-1 enzyme and activated DNA solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a solution containing NAD+ and the fluorescent NAD+ analog.
-
Incubate for 60 minutes at room temperature.
-
Read the fluorescence intensity using a plate reader (e.g., excitation at 340 nm, emission at 420 nm).
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular PARP-1 Engagement Assay
This assay measures the ability of this compound to inhibit PARP-1 activity within living cells.
-
Principle: A Western blot-based assay to detect the levels of poly(ADP-ribose) (PAR) polymers in cells treated with a DNA damaging agent and the inhibitor.
-
Materials:
-
Cancer cell line (e.g., A2780)
-
Cell culture medium and supplements
-
This compound dilutions
-
DNA damaging agent (e.g., methyl methanesulfonate - MMS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against PAR
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce DNA damage by adding MMS (e.g., 500 µM) and incubate for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-PAR primary antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Calculate the EC50 value based on the dose-dependent reduction in the PAR signal.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.
Caption: this compound's mechanism of stereospecific PARP-1 inhibition and trapping.
Caption: High-level workflow for the preclinical characterization of this compound.
Conclusion
This compound stands out as a highly potent and selective PARP-1 inhibitor with a well-defined stereospecific mechanism of action. The quantitative data from biochemical, cellular, and in vivo studies demonstrate its promising therapeutic potential. The detailed experimental protocols provided herein offer a framework for the further investigation and development of this and similar compounds. The unique trapping mechanism of this compound, driven by its specific stereochemistry, represents a key area of ongoing research and may lead to improved clinical outcomes for patients with cancers harboring DNA repair deficiencies.
NMS-P515: A Technical Overview of its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of NMS-P515, a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). All quantitative data are summarized in structured tables for clear comparison, and detailed methodologies for key experiments are provided. Visualizations of the relevant signaling pathway and the experimental workflow are included to facilitate understanding.
Introduction: The Rationale for a Stereospecific PARP-1 Inhibitor
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for signaling and repairing DNA single-strand breaks (SSBs).[1] The inhibition of PARP-1 prevents the repair of SSBs, which, during DNA replication, are converted into more cytotoxic DNA double-strand breaks (DSBs). In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations that impair homologous recombination (HR), the accumulation of DSBs leads to synthetic lethality and tumor cell death. This has established PARP-1 as a significant target in oncology.[2]
The development of this compound originated from the isoindolinone carboxamide chemical series.[2] The primary goal was to enhance the binding efficiency and drug-like properties of this scaffold by introducing a methyl substituent at the C1 position of the bicyclic core. This led to the identification of a stereocenter and the subsequent development of the potent and stereospecific (S)-enantiomer, this compound.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from biochemical, cellular, and in vivo studies.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay Condition |
| Biochemical Activity | ||
| PARP-1 Kd | 16 nM | Biochemical assay |
| Cellular Activity | ||
| PARP-1 IC50 | 27 nM | HeLa cells |
| Selectivity | ||
| PARP-2 KD | > 10 µM | Biochemical assay |
| PARP-3 KD | > 10 µM | Biochemical assay |
| TNKS-1 KD | > 10 µM | Biochemical assay |
Data sourced from Papeo G, et al. ACS Med Chem Lett. 2019.[3][4][5][6]
Table 2: In Vivo Efficacy of this compound in a Capan-1 Xenograft Model
| Treatment Group | Dosing Regimen | Maximal Tumor Growth Inhibition (TGI) | Maximum Body Weight Loss |
| This compound (monotherapy) | 80 mg/kg, oral, daily for 12 days | 48% | 6% |
| This compound + Temozolomide | This compound: 80 mg/kg, oral, daily for 12 days; Temozolomide: 62.5 mg/kg, IV, daily for 5 days | 79% | 17% |
| Temozolomide (monotherapy) | 62.5 mg/kg, IV, daily for 5 days | 46% | 8% |
The Capan-1 pancreatic cancer model has a BRCA2 mutation. Data sourced from Papeo G, et al. ACS Med Chem Lett. 2019.[7]
Table 3: Physicochemical and ADME Profile of this compound
| Parameter | Value |
| Solubility (neutral pH) | >225 µM |
| Plasma Protein Binding | Slightly lower than its corresponding racemate |
| Cytochrome P450 Inhibition (CYPs) | IC50 > 31 µM |
| Oral Bioavailability | 78% |
Data sourced from the supplementary information of Papeo G, et al. ACS Med Chem Lett. 2019.[4][7]
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of PARP-1. The diagram below illustrates the central role of PARP-1 in the DNA damage response and the consequences of its inhibition.
Caption: PARP-1 signaling in DNA repair and the mechanism of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and preclinical evaluation of this compound, as described in the primary literature.
Biochemical Assays (PARP-1, -2, -3, and TNKS-1 Inhibition)
The inhibitory activity of this compound against PARP enzymes was determined using biochemical assays. The dissociation constant (Kd) was likely measured using a competition binding assay format. A typical protocol would involve:
-
Reagents: Recombinant human PARP-1, -2, -3, or TNKS-1 enzyme; a fluorescently labeled PARP inhibitor tracer; assay buffer.
-
Procedure: a. A dilution series of this compound is prepared. b. The recombinant PARP enzyme and the fluorescent tracer are incubated with the different concentrations of this compound in a microplate. c. The reaction is allowed to reach equilibrium. d. The fluorescence polarization or a similar signal is measured, which is proportional to the amount of tracer bound to the enzyme. e. The Kd value is calculated by fitting the data to a competition binding equation.
Cellular PARP-1 Inhibition Assay
The cellular potency (IC50) of this compound was assessed in HeLa cells. This is typically a functional assay that measures the inhibition of PARP activity within the cell.
-
Cell Culture: HeLa cells are cultured under standard conditions.
-
Procedure: a. HeLa cells are seeded in a microplate and treated with a dilution series of this compound. b. DNA damage is induced using an agent like hydrogen peroxide to activate PARP-1. c. Cells are lysed, and the level of poly(ADP-ribosyl)ation (PAR) is quantified using an ELISA-based method with an anti-PAR antibody. d. The IC50 value is determined by plotting the percentage of PAR inhibition against the concentration of this compound.
In Vivo Antitumor Efficacy Study
The antitumor activity of this compound was evaluated in a mouse xenograft model using the BRCA2-mutated Capan-1 human pancreatic cancer cell line.
-
Animal Model: Female athymic nude mice are used.
-
Procedure: a. Capan-1 cells are implanted subcutaneously into the flank of the mice. b. When tumors reach a palpable size, the mice are randomized into treatment and control groups. c. this compound is formulated in a suitable vehicle (e.g., methocel suspension) and administered orally at the specified dose and schedule. d. For combination studies, a second therapeutic agent (e.g., Temozolomide) is administered according to its own dosing regimen. e. Tumor volume and body weight are measured regularly throughout the study. f. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.
Physicochemical and ADME Profiling
A series of in vitro assays were conducted to determine the absorption, distribution, metabolism, and excretion (ADME) and physicochemical properties of this compound. These likely included:
-
Solubility: Determined by adding the compound to a buffered solution at a specific pH and measuring the concentration of the dissolved compound.
-
Plasma Protein Binding: Assessed using methods like equilibrium dialysis or ultrafiltration to determine the fraction of the compound bound to plasma proteins.
-
Metabolic Stability: Evaluated by incubating this compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time.
-
Cytochrome P450 (CYP) Inhibition: The potential of this compound to inhibit major CYP isoforms is tested using fluorescent or mass spectrometry-based assays with specific CYP substrates.
Experimental Workflow
The following diagram outlines the logical workflow from the initial concept to the preclinical evaluation of this compound.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hybridization of SMILES and chemical-environment-aware tokens to improve performance of molecular structure generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. resource.aminer.org [resource.aminer.org]
NMS-P515: A Technical Guide to a Stereospecific PARP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway for DNA single-strand breaks. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and detailed protocols for key experimental validation.
Chemical Structure and Properties
This compound is an isoindolinone derivative with a stereospecific configuration that is crucial for its potent inhibitory activity against PARP-1.
Chemical Structure:
-
SMILES: O=C(N)C1=C2C(--INVALID-LINK--N(C3CCN(C4CCCCC4)CC3)C2=O)=CC=C1[1]
-
InChI: InChI=1S/C21H29N3O2/c1-14-17-8-5-9-18(20(22)25)19(17)21(26)24(14)16-10-12-23(13-11-16)15-6-3-2-4-7-15/h5,8-9,14-16H,2-4,6-7,10-13H2,1H3,(H2,22,25)/t14-/m0/s1[2]
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C21H29N3O2 | [1] |
| Molecular Weight | 355.47 g/mol | [1] |
| CAS Number | 1262395-13-0 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: 3.33 mg/mL (9.37 mM) | [1] |
| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months) | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of PARP-1. PARP-1 is a critical component of the DNA damage response (DDR) system.
PARP-1 Signaling Pathway in DNA Repair:
Caption: this compound inhibits PARP-1, preventing the synthesis of PAR chains and the recruitment of DNA repair factors, ultimately leading to the accumulation of DNA damage.
In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-1 by this compound leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.
Key Experiments and Protocols
In Vitro PARP-1 Inhibition Assay
A fluorescence polarization (FP) based assay is a common method to determine the inhibitory activity of compounds against PARP-1. This assay measures the displacement of a fluorescently labeled PARP inhibitor from the enzyme by the test compound.
Experimental Workflow:
Caption: The workflow for a PARP-1 inhibition assay involves preparation of reagents, incubation, measurement of fluorescence polarization, and calculation of the IC50 value.
Detailed Protocol (Example):
-
Reagent Preparation:
-
Prepare a 2x solution of recombinant human PARP-1 enzyme in assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).
-
Prepare a 2x solution of a fluorescently labeled PARP inhibitor probe (e.g., a derivative of Olaparib) in assay buffer.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer to create 10x working solutions.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the 10x this compound working solution to the appropriate wells.
-
Add 10 µL of assay buffer with the same percentage of DMSO to the control wells.
-
Add 40 µL of the 2x PARP-1 enzyme solution to all wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 40 µL of the 2x fluorescent probe solution to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
Plot the FP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Antitumor Activity in a Xenograft Model
The antitumor efficacy of this compound can be evaluated in an in vivo xenograft model using human cancer cell lines implanted in immunocompromised mice. The Capan-1 pancreatic cancer cell line, which has a BRCA2 mutation, is a relevant model.
Experimental Workflow:
Caption: The workflow for an in vivo xenograft study includes model establishment, a treatment phase with the test compound, and endpoint analysis of tumor growth.
Detailed Protocol (Example):
-
Cell Culture and Implantation:
-
Culture Capan-1 human pancreatic cancer cells in an appropriate medium (e.g., RPMI-1640 with 10% FBS).
-
Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of female athymic nude mice.[3]
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[3]
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Administer this compound orally once daily at a dose of 80 mg/kg for 12 days.[1] The control group receives the vehicle only.
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry for biomarkers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3).
-
Summary of Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| Kd (dissociation constant) | 16 nM | Biochemical Assay | [1] |
| IC50 (half maximal inhibitory concentration) | 27 nM | HeLa cells | [1] |
| In Vivo Efficacy (Tumor Growth Inhibition) | 48% (at 80 mg/kg, oral, daily for 12 days) | Capan-1 Xenograft | [1] |
Conclusion
This compound is a potent and stereospecific PARP-1 inhibitor with demonstrated in vitro and in vivo activity. Its mechanism of action, targeting a key DNA repair pathway, makes it a promising candidate for the treatment of cancers with specific DNA repair deficiencies. The experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other PARP inhibitors.
References
NMS-P515: A Deep Dive into PARP-1 Selectivity for Advanced Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage response (DDR) pathway, playing a pivotal role in the repair of single-strand breaks (SSBs). Inhibition of PARP-1 has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. NMS-P515 is a potent and stereospecific inhibitor of PARP-1, demonstrating high selectivity for its target. This technical guide provides an in-depth analysis of the selectivity of this compound for PARP-1, presenting key quantitative data, detailed experimental methodologies, and the structural basis for its specificity.
Quantitative Analysis of this compound Selectivity
The selectivity of a PARP inhibitor is crucial for its therapeutic index, as off-target inhibition, particularly of PARP-2, can lead to increased toxicity. This compound has been shown to be highly selective for PARP-1 over other PARP family members.
Table 1: Biochemical Potency and Selectivity of this compound[1]
| Target | Method | Potency (Kd, µM) | Selectivity vs. PARP-1 |
| PARP-1 | Surface Plasmon Resonance (SPR) | 0.016 | - |
| PARP-2 | SPR | > 10 | > 625-fold |
| PARP-3 | SPR | > 10 | > 625-fold |
| TNKS-1 | SPR | > 10 | > 625-fold |
Table 2: Cellular Activity of this compound[1][2]
| Cell Line | Assay | Potency (IC50, µM) |
| HeLa | PAR Assay | 0.027 |
The Structural Basis of this compound Selectivity
The high selectivity of this compound for PARP-1 is attributed to its unique stereospecific interactions with the enzyme's nicotinamide binding pocket. Co-crystal structure analysis of this compound with the PARP-1 catalytic domain provides a clear rationale for its potent and selective inhibition.[1]
The isoindolinone core of this compound establishes key hydrogen bonds with Gly863 and Ser904, and a π–π stacking interaction with Tyr907, anchoring it within the active site. The stereochemistry of this compound is crucial for its high-affinity binding to PARP-1, with the (S)-enantiomer being significantly more active than the (R)-enantiomer.[1]
Experimental Methodologies
The determination of this compound's selectivity and potency relies on a suite of biochemical and cellular assays. Below are detailed descriptions of the key experimental protocols.
Biochemical Assays for Potency and Selectivity
1. Surface Plasmon Resonance (SPR) Binding Assay
This assay directly measures the binding affinity (Kd) between this compound and PARP enzymes in real-time.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (this compound) binds to an immobilized protein (PARP enzyme).
-
Protocol Outline:
-
Immobilize recombinant human PARP-1, PARP-2, PARP-3, or TNKS-1 onto a sensor chip.
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor chip surface.
-
Measure the association and dissociation rates to calculate the equilibrium dissociation constant (Kd).
-
2. Fluorescence Polarization (FP) Displacement Assay
This high-throughput assay is used to determine the inhibitor's ability to displace a fluorescently labeled ligand from the PARP active site.
-
Principle: A small, fluorescently labeled molecule bound to a large protein like PARP has a high fluorescence polarization. When displaced by an inhibitor, the free fluorescent molecule tumbles more rapidly, resulting in a decrease in polarization.
-
Protocol Outline:
-
Incubate the PARP enzyme with a fluorescently labeled NAD+ analog probe.
-
Add increasing concentrations of this compound.
-
Measure the fluorescence polarization to determine the concentration of this compound required to displace 50% of the fluorescent probe (IC50).
-
Cellular Assay for PARP-1 Inhibition
PAR (Poly-ADP-Ribose) Formation Assay
This assay measures the ability of this compound to inhibit PARP-1 activity within a cellular context.
-
Principle: In response to DNA damage, PARP-1 synthesizes PAR chains. The level of PAR can be quantified to assess PARP-1 activity.
-
Protocol Outline:
-
Culture cells (e.g., HeLa) and treat with varying concentrations of this compound.
-
Induce DNA damage (e.g., with a DNA alkylating agent).
-
Lyse the cells and quantify the amount of PAR formed using an ELISA-based method or by Western blotting with an anti-PAR antibody.
-
Determine the IC50 value, which is the concentration of this compound that inhibits PAR formation by 50%.
-
Visualizing the Core Concepts
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
NMS-P515: A Potent and Stereospecific PARP-1 Inhibitor Driving Synthetic Lethality in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway.[1] By selectively targeting PARP-1, this compound leverages the concept of synthetic lethality to induce cell death in cancer cells with pre-existing DNA repair deficiencies, particularly those with mutations in the BRCA1 or BRCA2 genes. This document provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and DNA damage response.
Introduction to this compound and Synthetic Lethality
The principle of synthetic lethality describes a genetic interaction where the simultaneous loss of two genes results in cell death, while the loss of either gene alone is viable. In the context of cancer therapy, this concept is exploited by targeting a gene that is essential for the survival of cancer cells that have lost a tumor suppressor gene.
The inhibition of PARP-1 is a clinically validated strategy that induces synthetic lethality in tumors with defects in the homologous recombination (HR) pathway of DNA double-strand break repair, most notably those with mutations in the BRCA1 or BRCA2 genes. PARP-1 is crucial for the repair of DNA single-strand breaks (SSBs). When PARP-1 is inhibited, these SSBs persist and, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with deficient HR (e.g., BRCA mutated), the accumulation of unrepaired DSBs leads to genomic instability and ultimately, apoptotic cell death.
This compound is an isoindolinone-based compound that has been identified as a potent and highly selective inhibitor of PARP-1. Its stereospecific nature ensures a precise interaction with the target enzyme, leading to robust inhibition of its catalytic activity.
Quantitative Data Presentation
The preclinical data for this compound demonstrates its high potency and selectivity for PARP-1, as well as its anti-tumor activity in a relevant cancer model.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Biochemical Potency | |||
| PARP-1 Kd | 16 nM (0.016 µM) | Biochemical assay | [2][3][4][5] |
| Cellular Potency | |||
| PARP-1 IC50 | 27 nM (0.027 µM) | HeLa cells (H2O2-induced PAR formation) | [2][3][4][5] |
| Selectivity | |||
| PARP-2 KD | > 10 µM | ||
| PARP-3 KD | > 10 µM | ||
| TNKS-1 KD | > 10 µM |
Table 2: In Vivo Efficacy of this compound in a Capan-1 Xenograft Model
| Animal Model | Treatment | Dosing Schedule | Maximal Tumor Growth Inhibition (TGI) | Maximum Body Weight Loss | Reference |
| Capan-1 (BRCA2-mutated) pancreatic cancer xenografts | This compound | 80 mg/kg, oral, once daily for 12 days | 48% | 6% | [2] |
| Capan-1 (BRCA2-mutated) pancreatic cancer xenografts | This compound + Temozolomide | 80 mg/kg this compound (oral, daily for 12 days) + 62.5 mg/kg Temozolomide (IV, daily for 5 days) | 79% | 17% | |
| Capan-1 (BRCA2-mutated) pancreatic cancer xenografts | Temozolomide | 62.5 mg/kg, IV, once daily for 5 days | 46% | 8% |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is the inhibition of PARP-1, which leads to the accumulation of DNA single-strand breaks. In the context of a BRCA-deficient background, this triggers a synthetic lethal cascade.
Experimental Protocols
The following sections outline the likely experimental methodologies used to characterize this compound, based on standard practices in the field and available information.
PARP-1 Biochemical Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of PARP-1 in a cell-free system.
Principle: The assay measures the incorporation of a labeled NAD+ substrate onto a histone protein by recombinant PARP-1 in the presence of damaged DNA. The reduction in signal in the presence of the inhibitor is used to determine its potency (Kd or IC50).
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone proteins (e.g., H1)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated-NAD+
-
Streptavidin-conjugated horseradish peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound at various concentrations
-
Microplate reader
Procedure:
-
Coat a 96-well plate with histone proteins and incubate overnight.
-
Wash the plate to remove unbound histones.
-
Add a reaction mixture containing assay buffer, activated DNA, and recombinant PARP-1 to each well.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Initiate the reaction by adding biotinylated-NAD+.
-
Incubate the plate to allow for the PARylation reaction to occur.
-
Stop the reaction and wash the plate to remove unreacted components.
-
Add streptavidin-HRP and incubate.
-
Wash the plate and add the HRP substrate.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the Kd or IC50 value.
Cellular PARP Inhibition Assay (Immunofluorescence)
This assay measures the inhibition of PARP-1 activity within intact cells.
Principle: Cells are treated with a DNA damaging agent to induce PARP-1 activity, followed by treatment with this compound. The formation of poly(ADP-ribose) (PAR) chains is then detected using an anti-PAR antibody and visualized by immunofluorescence.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound at various concentrations
-
DNA damaging agent (e.g., H2O2)
-
Fixative (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibody: anti-PAR monoclonal antibody
-
Secondary antibody: fluorescently-labeled anti-mouse IgG
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed HeLa cells in a multi-well imaging plate and allow them to adhere.
-
Treat the cells with serial dilutions of this compound for a specified time (e.g., 30 minutes).
-
Induce DNA damage by adding H2O2 and incubate for a short period (e.g., 15 minutes).
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-PAR antibody.
-
Wash and incubate with the fluorescently-labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of PAR staining in the nucleus.
-
Calculate the percent inhibition of PAR formation and determine the cellular IC50 value.
In Vivo Antitumor Efficacy Study in a Capan-1 Xenograft Model
This study evaluates the ability of this compound to inhibit tumor growth in a preclinical animal model of BRCA2-mutated pancreatic cancer.
Principle: Human Capan-1 cancer cells, which have a mutation in the BRCA2 gene, are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
Materials:
-
Capan-1 human pancreatic cancer cell line
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cell culture medium and Matrigel
-
This compound formulation for oral administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Culture Capan-1 cells to the desired confluence.
-
Harvest and resuspend the cells in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 80 mg/kg) or vehicle control orally, once daily, for the duration of the study (e.g., 12 days).
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the control group.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for the key experimental procedures.
Clinical Development Landscape
As of the latest available information, this compound is a preclinical candidate. However, Nerviano Medical Sciences is actively developing other PARP inhibitors. Notably, NMS-293 (also known as NMS-03305293), a selective PARP-1 inhibitor, has entered Phase I clinical trials for patients with advanced solid tumors.[3][4][5][6] The clinical development of next-generation PARP inhibitors like NMS-293 will provide valuable insights into the therapeutic potential and safety of highly selective PARP-1 inhibition.
Conclusion
This compound is a potent and stereospecific PARP-1 inhibitor with a clear mechanism of action that leverages synthetic lethality in BRCA-deficient cancers. The preclinical data highlights its potential as a promising therapeutic agent. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation and development of this compound and other selective PARP-1 inhibitors. Continued research in this area holds the promise of delivering more effective and personalized treatments for cancer patients.
References
- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nerviano Medical Sciences Initiates Combination Phase 1 Trials of NMS-293 in Relapsed Small Cell Lung and BRCA Wild-Type Ovarian Cancers - Nerviano Medical Sciences [nervianoms.com]
- 3. nmsgroup.it [nmsgroup.it]
- 4. Nerviano Medical Sciences announces FDA clearance of two INDs for its PARP1-selective, non-trapping inhibitor NMS-293 to start clinical studies in small cell lung cancer and BRCA wild-type ovarian carcinoma - Nerviano Medical Sciences [nervianoms.com]
- 5. Nerviano Medical Sciences to Present Preliminary Phase 1 PARP1 selective inhibitor data at the 35th AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics - BioSpace [biospace.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Anti-Tumor Activity of NMS-P515: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data available for NMS-P515, a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). The information compiled herein summarizes its anti-tumor activity, mechanism of action, and key experimental findings to support further research and development efforts.
Core Mechanism of Action: PARP-1 Inhibition
This compound exerts its anti-tumor effects by selectively targeting PARP-1, an enzyme crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of the cancer cells to properly repair these DSBs through homologous recombination results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
In Vitro Activity
| Parameter | Value | Cell Line | Reference |
| Kd (PARP-1) | 16 nM | - | [1][2] |
| IC50 (Cellular) | 27 nM | HeLa | [1][2] |
In Vivo Efficacy in Capan-1 Pancreatic Cancer Xenograft Model
The anti-tumor activity of this compound was evaluated in a mouse xenograft model using the BRCA2-mutated Capan-1 human pancreatic cancer cell line.[1][2]
| Treatment Group | Dosage & Schedule | Maximal Tumor Growth Inhibition (TGI) | Maximum Body Weight Loss | Reference | |---|---|---|---| | This compound (Monotherapy) | 80 mg/kg, oral, daily for 12 days | 48% | 6% |[1][2] | | This compound + Temozolomide | this compound: 80 mg/kg, oral, daily for 12 daysTemozolomide: 62.5 mg/kg, IV, daily for 5 days (starting day 3) | 79% | 17% |[2] | | Temozolomide (Monotherapy) | 62.5 mg/kg, IV, daily for 5 days | 46% | 8% |[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for the key experiments cited.
PARP-1 Enzymatic Assay (Illustrative Protocol)
This protocol describes a common method for determining the enzymatic activity of PARP-1 and the inhibitory potential of compounds like this compound.
-
Reagents and Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB for HRP)
-
Stop solution
-
Plate reader
-
-
Procedure:
-
Coat a 96-well plate with Histone H1 and block non-specific binding sites.
-
In a separate plate, prepare a reaction mixture containing assay buffer, activated DNA, and the test compound (this compound) at various concentrations.
-
Add the PARP-1 enzyme to the reaction mixture and incubate.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate to allow for the poly(ADP-ribosyl)ation of histones.
-
Transfer the reaction mixture to the histone-coated plate and incubate to allow the biotinylated PAR to bind to the immobilized histones.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate and add the HRP substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Proliferation Assay (MTT Assay in HeLa Cells - Illustrative Protocol)
This protocol outlines a standard procedure to assess the effect of this compound on the viability of HeLa cells.
-
Reagents and Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed HeLa cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vivo Xenograft Study (Capan-1 in Immunocompromised Mice - Illustrative Protocol)
This protocol provides a general framework for conducting an in vivo efficacy study with the Capan-1 pancreatic cancer model.
-
Animals and Cell Line:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Capan-1 human pancreatic cancer cells (BRCA2-mutated)
-
-
Procedure:
-
Culture Capan-1 cells to a sufficient number.
-
Subcutaneously inject a suspension of Capan-1 cells (typically mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 80 mg/kg, orally, daily) and any combination agents according to the study design. The control group receives a vehicle.
-
Measure tumor volume (e.g., using calipers) and mouse body weight at regular intervals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the control group.
-
Visualizations
PARP-1 Inhibition Signaling Pathway
Caption: Mechanism of this compound-induced synthetic lethality in BRCA-deficient cancer cells.
Experimental Workflow: In Vivo Xenograft Study
Caption: A typical workflow for assessing the in vivo anti-tumor efficacy of this compound.
References
Methodological & Application
Application Notes and Protocols for NMS-P515 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NMS-P515, a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), in cancer cell line research. This document outlines the mechanism of action, summarizes key quantitative data, and offers detailed protocols for essential in vitro experiments.
Introduction to this compound
This compound is a small molecule inhibitor that potently and selectively targets PARP-1, an enzyme critical for the repair of DNA single-strand breaks (SSBs).[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-1 by this compound leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, forming toxic DNA double-strand breaks (DSBs). The inability of these cancer cells to repair DSBs through homologous recombination (HR) results in cell death, a concept known as synthetic lethality.[2][3] This targeted approach makes this compound a valuable tool for investigating DNA damage response (DDR) pathways and for preclinical evaluation in relevant cancer models.
Properties and Handling of this compound
-
Mechanism of Action: Stereospecific inhibitor of PARP-1.[1][4]
-
Storage: Store lyophilized powder at -20°C for up to 36 months. For stock solutions in DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month.[4][5] It is recommended to aliquot solutions to avoid multiple freeze-thaw cycles.[5]
-
Solubility: Soluble in DMSO. For a 1 mM stock solution, dissolve 1 mg of this compound in 2.8132 mL of newly opened DMSO.[4] Ultrasonic assistance may be required.[4]
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound from biochemical and cellular assays. Researchers should empirically determine the optimal concentration and IC50 for their specific cancer cell lines of interest.
| Parameter | Value | Cell Line / Model | Comments | Reference |
| Biochemical Kd | 16 nM | - | Measures binding affinity to PARP-1 enzyme. | [1][4] |
| Cellular IC50 | 27 nM | HeLa | Measures concentration for 50% inhibition of PARP-1 in cells. | [1][4] |
| In Vivo Efficacy | 48% TGI | Capan-1 Xenograft | Pancreatic, BRCA2-mutated mouse model. | [4][6] |
| In Vivo Dosing | 80 mg/kg | Capan-1 Xenograft | Oral administration, once daily for 12 days. | [4][6] |
TGI: Tumor Growth Inhibition
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell-based assays.
Caption: Mechanism of PARP-1 inhibition and synthetic lethality by this compound.
Caption: General experimental workflow for evaluating this compound in cancer cell lines.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol provides a general guideline for culturing and treating adherent cancer cell lines.
A. Materials
-
Selected cancer cell line
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)[7]
-
This compound powder
-
Sterile, cell culture-grade DMSO[4]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Multi-well plates (e.g., 96-well for viability, 6-well for protein/flow cytometry)
B. Procedure
-
Cell Seeding: Culture cells to ~80% confluency.[8] Trypsinize, count, and seed cells into appropriate multi-well plates at a predetermined density to ensure they are in the logarithmic growth phase during treatment. Incubate overnight (37°C, 5% CO2) to allow for attachment.
-
This compound Stock Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.[4]
-
Treatment Preparation: On the day of the experiment, prepare serial dilutions of this compound in a complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).[9]
Protocol 2: Cell Viability Assay (IC50 Determination)
This protocol uses a colorimetric method (e.g., MTT or CCK-8) to assess cell viability and determine the half-maximal inhibitory concentration (IC50).
A. Materials
-
Cells treated as per Protocol 1 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)
B. Procedure
-
Following treatment (Protocol 1), add 10-20 µL of MTT or CCK-8 solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the reagent.
-
For MTT: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
For CCK-8: No solubilization step is needed.
-
Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).[9]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Western Blot for PARP-1 Activity
This protocol is used to detect changes in protein expression or post-translational modifications, such as PARylation, which is a direct indicator of PARP-1 activity.
A. Materials
-
Cells treated as per Protocol 1 in 6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane[10]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[10]
-
Primary antibodies (e.g., anti-PAR, anti-PARP-1, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibody[10]
-
Enhanced Chemiluminescence (ECL) substrate[11]
B. Procedure
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by washes with TBST.[10] Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: After final washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]
Protocol 4: Apoptosis Assay via Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
A. Materials
-
Cells treated as per Protocol 1 in 6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
B. Procedure
-
Cell Collection: After treatment, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.[12]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-500 x g for 5 minutes.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]
Protocol 5: Cell Cycle Analysis via Propidium Iodide Staining
This flow cytometry method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[14]
A. Materials
-
Cells treated as per Protocol 1 in 6-well plates
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[15]
-
Flow cytometer
B. Procedure
-
Cell Collection: Harvest cells by trypsinization, then centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with PBS.
-
Fixation: Resuspend the pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour on ice or store at -20°C for several weeks.[15][16]
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution (containing RNase A to eliminate RNA-related signals).[14][17]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[18]
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI signal to resolve the DNA content peaks.[17]
References
- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. shellchemtech.com [shellchemtech.com]
- 6. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medic.upm.edu.my [medic.upm.edu.my]
- 10. sinobiological.com [sinobiological.com]
- 11. spb.dia-m.ru [spb.dia-m.ru]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for NMS-P515 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of NMS-P515, a potent and stereospecific PARP-1 inhibitor, in in vivo mouse studies. The information is compiled from preclinical data to guide researchers in designing and executing their own experiments.
Data Presentation: In Vivo Dosage and Efficacy of PARP-1 Inhibitors
The following table summarizes the reported in vivo dosage and efficacy of this compound in a mouse xenograft model. For comparative purposes, data for other commonly used PARP-1 inhibitors are also included.
| PARP-1 Inhibitor | Dosage and Administration Route | Mouse Model | Efficacy Highlights | Reference |
| This compound | 80 mg/kg, oral (p.o.), once daily for 12 days | Capan-1 pancreatic cancer xenograft (BRCA2-mutated) | Monotherapy: 48% maximal tumor growth inhibition. In combination with Temozolomide: 79% maximal tumor growth inhibition. | [1] |
| Olaparib | 100 mg/kg, oral (p.o.), once daily | BR5 (Brca1-mutated) syngeneic breast cancer model | Monotherapy: Significant tumor growth inhibition. In combination with anti-PD-L1: Increased complete responders. | |
| Olaparib | 50 or 100 mg/kg, oral (p.o.), daily | HBCx-10 (BRCA1-mutated) and HBCx-9 (BRCA wild-type) patient-derived xenografts (PDX) | Induced changes in immune gene expression pathways in the BRCA1-mutated model. | |
| Olaparib | 25, 50, 100, or 200 mg/kg in diet, continuous | BRCA1-deficient mammary tumor model | Dose-dependent delay in tumor development. 200 mg/kg delayed tumor onset by 6.5 weeks and increased lifespan by 7 weeks. | |
| Veliparib | 100 mg/kg in diet, continuous | BRCA1-deficient mammary tumor model | Delayed first detectable tumor by 2.4 weeks. | |
| PJ34 | 10 mg/kg, subcutaneous (s.c.) | Parp1+/+ cRb−/− HRASV12 astrocyte-derived tumors | Significant reduction in tumor growth. |
Signaling Pathway: this compound Mechanism of Action
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (defective Homologous Recombination), the inhibition of PARP-1 by this compound leads to the accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality.
Caption: this compound inhibits PARP-1, leading to synthetic lethality in cancer cells.
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a methylcellulose-based suspension for the oral administration of this compound to mice. This is a general protocol and may need optimization based on the specific batch of this compound and experimental requirements.
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP viscosity)
-
Tween 80 (Polysorbate 80)
-
Sterile, purified water (Milli-Q or equivalent)
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers and graduated cylinders
-
Scale
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle:
-
To prepare 100 mL of 0.5% methylcellulose solution, heat approximately 30 mL of purified water to 60-70°C.
-
In a separate beaker, weigh 0.5 g of methylcellulose powder.
-
While stirring the heated water, slowly add the methylcellulose powder to create a suspension.
-
Remove the suspension from the heat and add 70 mL of cold purified water.
-
Continue stirring the solution on a stir plate in a cold room (or on ice) until the methylcellulose is fully dissolved and the solution is clear. This may take several hours or can be left overnight.
-
Add 0.2 mL of Tween 80 to the final solution (for a 0.2% final concentration) and stir until fully mixed.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 80 mg/kg) and the number and weight of the mice to be treated. Assume a dosing volume of 10 mL/kg (or 0.1 mL per 10 g of body weight).
-
For example, to dose a 20 g mouse at 80 mg/kg, you would need 1.6 mg of this compound in a 0.2 mL volume. This would require a suspension concentration of 8 mg/mL.
-
Weigh the calculated amount of this compound powder.
-
In a small, sterile container, add a small volume of the prepared methylcellulose vehicle to the this compound powder to create a paste.
-
Gradually add the remaining volume of the vehicle while continuously vortexing or stirring to ensure a uniform suspension. Sonication can be used to aid in creating a more uniform suspension.
-
Prepare the suspension fresh daily before administration.
-
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model, based on the study using Capan-1 cells.
Materials:
-
Female athymic nude mice (or other appropriate immunocompromised strain), 6-8 weeks old
-
Capan-1 human pancreatic cancer cells (or other desired cell line)
-
Matrigel (or other appropriate extracellular matrix)
-
Cell culture medium (e.g., IMDM with 20% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Animal scale
-
This compound suspension (prepared as described above)
-
Oral gavage needles (20-22 gauge, straight or curved)
Experimental Workflow:
Caption: Workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Procedure:
-
Tumor Cell Implantation:
-
Culture Capan-1 cells according to standard protocols.
-
On the day of implantation, harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (e.g., Vehicle control, this compound monotherapy, combination therapy).
-
-
Treatment Administration:
-
Administer the this compound suspension (or vehicle control) orally via gavage at the predetermined dose and schedule (e.g., 80 mg/kg, once daily for 12 days).
-
For oral gavage, gently restrain the mouse and insert the gavage needle into the esophagus. Slowly administer the suspension. Monitor the animal for any signs of distress during and after the procedure.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week throughout the study.
-
Monitor the animals for any signs of toxicity, such as significant body weight loss (>15-20%), changes in behavior, or signs of distress.
-
The study endpoint is typically reached when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of excessive toxicity are observed.
-
At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed differences in tumor growth.
-
These protocols and notes are intended as a guide. Researchers should adapt them to their specific experimental needs and ensure all animal procedures are approved by their institution's Animal Care and Use Committee.
References
Application Notes and Protocols for NMS-P515 Administration in Pancreatic Cancer Xenografts
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of the stereospecific PARP-1 inhibitor, NMS-P515, in preclinical pancreatic cancer xenograft models. The protocols are based on established methodologies and available data on this compound's efficacy.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains a malignancy with a dismal prognosis, necessitating the development of novel therapeutic strategies.[1][2][3] A subset of pancreatic cancers harbor mutations in DNA damage repair genes, such as BRCA2, making them potentially susceptible to inhibitors of poly(ADP-ribose) polymerase (PARP). This compound is a potent and selective PARP-1 inhibitor that has demonstrated anti-tumor activity in preclinical models of pancreatic cancer, particularly those with BRCA2 mutations.[4] This document outlines the protocols for evaluating this compound in a pancreatic cancer xenograft model and presents the expected quantitative outcomes.
Data Presentation
The following table summarizes the quantitative data from in vivo efficacy studies of this compound in a Capan-1 pancreatic cancer xenograft model.[4]
| Parameter | Vehicle Control | This compound | Temozolomide | This compound + Temozolomide |
| Dosage | N/A | 80 mg/kg | Not Specified | 80 mg/kg (this compound) |
| Administration Route | Oral | Oral | Not Specified | Oral (this compound) |
| Frequency | Once a day | Once a day | Not Specified | Once a day (this compound) |
| Duration | 12 days | 12 days | Not Specified | Not Specified |
| Maximal Tumor Growth Inhibition | 0% | 48% | 46% | Efficacy of combination not detailed |
| Maximum Body Weight Loss | Not Specified | 6% | 8% | Not Specified |
| Vehicle | Methocel suspension | Methocel suspension | Not Specified | Methocel suspension |
| Cell Line | Capan-1 (BRCA2-mutated) | Capan-1 (BRCA2-mutated) | Capan-1 (BRCA2-mutated) | Capan-1 (BRCA2-mutated) |
Experimental Protocols
Cell Culture and Xenograft Establishment
This protocol describes the establishment of subcutaneous pancreatic cancer xenografts using the Capan-1 cell line.
Materials:
-
Capan-1 human pancreatic cancer cell line (ATCC® HTB-80™)
-
McCoy's 5A Medium Modified (ATCC® 30-2007™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female athymic nude mice
-
Syringes and needles (27-gauge)
Protocol:
-
Cell Culture: Culture Capan-1 cells in McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cells, and resuspend the cell pellet in sterile PBS.
-
Cell Viability and Counting: Determine cell viability and count using a hemocytometer or an automated cell counter.
-
Preparation for Injection: Resuspend the required number of cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
This compound Formulation and Administration
This protocol outlines the preparation and oral administration of this compound to tumor-bearing mice.
Materials:
-
This compound compound
-
Methocel (Methylcellulose)
-
Sterile water for injection
-
Oral gavage needles
Protocol:
-
Vehicle Preparation: Prepare a sterile suspension of Methocel in water. The concentration of Methocel should be appropriate to maintain a stable suspension of the drug.
-
This compound Formulation: Calculate the required amount of this compound for the desired dose (80 mg/kg). Suspend the powdered this compound in the Methocel vehicle. Ensure the final volume for oral gavage is appropriate for the weight of the mice (typically 100-200 µL).
-
Administration: Administer the this compound suspension or vehicle control orally to the mice once daily using an appropriate-sized oral gavage needle.
-
Monitoring: Monitor the mice daily for any signs of toxicity, including changes in body weight, behavior, and overall health.
Efficacy Evaluation
This protocol details the assessment of this compound's anti-tumor efficacy.
Materials:
-
Calipers
-
Analytical balance
Protocol:
-
Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week throughout the treatment period.
-
Body Weight Measurement: Record the body weight of each mouse at the same frequency as tumor measurements to monitor for treatment-related toxicity.
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment (e.g., 12 days).[4]
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment groups relative to the control group. TGI can be calculated using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
Visualizations
Signaling Pathway of PARP-1 Inhibition in BRCA-Deficient Pancreatic Cancer
Caption: Synthetic lethality by this compound in BRCA-mutated pancreatic cancer.
Experimental Workflow for this compound Evaluation in Xenografts
Caption: Workflow for in vivo testing of this compound in pancreatic xenografts.
References
- 1. Advancements in Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pre-clinical Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of NMS-P515 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for NMS-P515, a potent and stereospecific PARP-1 inhibitor.[1][2] Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results. The note includes key chemical properties, a step-by-step preparation guide, storage recommendations, and essential safety precautions.
This compound Chemical Properties
A summary of the essential quantitative data for this compound is presented below. This information is critical for accurate calculations and proper handling.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₉N₃O₂ | [1][3] |
| Molecular Weight | 355.47 g/mol | [1][3] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [4] |
| CAS Number | 1262395-13-0 | [1][2] |
Experimental Workflow Diagram
The following diagram outlines the general workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation and storage.
Experimental Protocol
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
3.1 Materials and Equipment
-
This compound powder
-
Anhydrous or molecular biology-grade Dimethyl Sulfoxide (DMSO)[5][6]
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer and/or sonicator
-
Calibrated micropipettes and sterile tips
-
Sterile microcentrifuge tubes or cryovials
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2 Calculation of Required Mass
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
Example Calculation for 1 mL of a 10 mM Stock Solution:
-
Mass (mg) = 10 mM × 1 mL × 355.47 g/mol
-
Mass (mg) = 3.55 mg
Therefore, 3.55 mg of this compound is required to make 1 mL of a 10 mM stock solution.
3.3 Step-by-Step Preparation Procedure
-
Prepare the Vial: Before opening, briefly centrifuge the vial containing the this compound powder at a low speed (e.g., 200-500 RPM) to ensure all the powder is collected at the bottom.[4]
-
Weigh the Compound: Carefully weigh the calculated amount of this compound (e.g., 3.55 mg) using an analytical balance. For small quantities (typically ≤10 mg), it is often recommended to dissolve the entire contents of the manufacturer's vial and calculate the volume of DMSO needed to achieve the target concentration.[7]
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.[4] Visually inspect the solution against a light source to ensure no particulates are visible.
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile cryovials.[2][7]
Storage and Stability
Proper storage is essential to maintain the potency of the this compound stock solution.
| Condition | Storage Temperature | Duration | Recommendations |
| Powder (Lyophilized) | -20°C | Up to 3 years | Keep desiccated.[2][4] |
| Stock Solution in DMSO | -20°C | Up to 1 month[1][2] | Recommended for short-term storage. |
| Stock Solution in DMSO | -80°C | Up to 6 months[1] | Recommended for long-term storage. |
Note: Always avoid multiple freeze-thaw cycles.[2][7] When ready to use, thaw an aliquot at room temperature and briefly centrifuge before opening.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and DMSO.[8]
-
Ventilation: Handle the compound and solvent in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[8] In case of contact, wash the affected area thoroughly with water.
-
DMSO Properties: DMSO is a powerful solvent that can penetrate the skin and may carry dissolved substances with it.[6] Exercise extreme caution and prevent skin contact.
-
Disposal: Dispose of all waste materials according to institutional and local environmental regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shellchemtech.com [shellchemtech.com]
- 3. labsolu.ca [labsolu.ca]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. captivatebio.com [captivatebio.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for Immunofluorescence of RAD51 Foci with NMS-P515
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway that maintains genomic integrity. A key protein in this process is RAD51, which forms nuclear foci at sites of DNA damage that are indicative of active HR.[1][2][3] The formation of these foci is a dynamic process regulated by various signaling pathways, including the ATR (Ataxia Telangiectasia and Rad3-related) checkpoint pathway.[4][5][6][7][8] ATR inhibitors, such as NMS-P515, are under investigation as potential anti-cancer agents that can sensitize tumor cells to DNA damaging agents by abrogating HR repair. This document provides a detailed protocol for the immunofluorescent staining of RAD51 foci in cultured cells treated with the ATR inhibitor this compound, enabling the assessment of HR proficiency.
Signaling Pathway
The ATR signaling pathway plays a pivotal role in the cellular response to DNA damage and replication stress. Upon activation, ATR phosphorylates a cascade of downstream targets that orchestrate cell cycle arrest and DNA repair. A crucial downstream event is the recruitment and stabilization of RAD51 at sites of DNA damage, which is essential for the initiation of homologous recombination.
Caption: ATR signaling pathway leading to RAD51 foci formation and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps in the immunofluorescence protocol for assessing RAD51 foci formation following treatment with this compound and a DNA damaging agent.
Caption: Experimental workflow for RAD51 foci immunofluorescence.
Detailed Experimental Protocol
This protocol is optimized for cultured mammalian cells. Adherent cells should be grown on sterile glass coverslips in a petri dish or multi-well plate.
Materials:
-
Cell line of interest
-
Sterile glass coverslips
-
Cell culture medium and supplements
-
This compound (or other ATR inhibitor)
-
DNA damaging agent (e.g., source of ionizing radiation, hydroxyurea)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-RAD51
-
Secondary antibody: Alexa Fluor conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare the desired concentration of this compound in fresh cell culture medium.
-
Aspirate the old medium from the cells and add the this compound containing medium.
-
Incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
-
Induction of DNA Damage:
-
Induce DNA damage in the presence of this compound. This can be achieved by:
-
Ionizing Radiation (IR): Expose the cells to a specific dose of IR (e.g., 2-10 Gy) and allow for recovery for a set time (e.g., 2-6 hours).[10]
-
Chemical Agents: Treat cells with a DNA damaging agent like hydroxyurea for a specified duration.
-
-
Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with the DNA damaging agent alone.
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.[11]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10-15 minutes at room temperature.[11]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-RAD51 antibody in blocking buffer according to the manufacturer's recommendations.
-
Aspirate the blocking buffer and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in blocking buffer. Protect from light from this point onwards.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature in the dark.[9]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.[12]
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope equipped with appropriate filters.
-
Quantify the number of RAD51 foci per nucleus. A common threshold for a positive cell is the presence of 5 or more distinct foci.[10] Analyze at least 100-200 cells per condition for statistical significance.
-
Quantitative Data Summary
The following table provides a representative example of quantitative data that can be obtained from this protocol. The values are illustrative and will vary depending on the cell line, the specific DNA damaging agent, and the concentrations of this compound used.
| Treatment Group | Average Number of RAD51 Foci per Cell (± SEM) | Percentage of Foci-Positive Cells (>5 foci) |
| Untreated Control | 1.2 ± 0.3 | 5% |
| This compound (1 µM) | 1.5 ± 0.4 | 6% |
| DNA Damage (e.g., 5 Gy IR) | 25.6 ± 3.1 | 85% |
| This compound (1 µM) + DNA Damage | 8.3 ± 1.5 | 30% |
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize antibody concentrations.
-
Ensure thorough washing steps.
-
-
Weak or No Signal:
-
Confirm the activity of the primary and secondary antibodies.
-
Ensure proper fixation and permeabilization.
-
Check the expression level of RAD51 in the cell line.
-
-
Non-specific Staining:
-
Use highly cross-adsorbed secondary antibodies.
-
Include a negative control without the primary antibody.
-
References
- 1. Determination of the number of RAD51 molecules in different human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of ionizing radiation-induced foci of DNA damage repair proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A chemical compound that stimulates the human homologous recombination protein RAD51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ATR signaling controls the bystander responses of human chondrosarcoma cells by promoting RAD51-dependent DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATR Signaling Uncouples the Role of RAD51 Paralogs in Homologous Recombination and Replication Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
- 9. ptglab.com [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 12. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
Application Notes and Protocols for NMS-P515 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway that is critical for the repair of DNA single-strand breaks (SSBs).[1][2] By inhibiting PARP-1, this compound prevents the repair of SSBs, which can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. This mechanism of action forms the basis of its synergistic anti-tumor activity when used in combination with DNA-damaging chemotherapeutic agents. These application notes provide a comprehensive overview of the preclinical application of this compound in combination with chemotherapy, including detailed experimental protocols and data presentation.
Mechanism of Action: Synergistic Lethality
Chemotherapeutic agents, such as alkylating agents (e.g., temozolomide) and platinum-based drugs (e.g., cisplatin, carboplatin), induce DNA damage as their primary mode of action. In response to this damage, cancer cells activate DNA damage response (DDR) pathways to repair the lesions and survive. PARP-1 is a critical sensor of DNA SSBs and is activated upon DNA damage.
The combination of this compound with a DNA-damaging agent creates a "synthetic lethality" scenario in cancer cells. The chemotherapy induces SSBs, and this compound inhibits the PARP-1-mediated repair of these breaks. The accumulation of unrepaired SSBs leads to the collapse of replication forks during cell division, resulting in the formation of DSBs. In cancer cells with deficiencies in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.
Furthermore, the inhibition of PARP-1 can lead to the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a central player in the DDR pathway that responds to DSBs.[3] This can trigger downstream signaling cascades involving p53, leading to cell cycle arrest and apoptosis.[4]
Data Presentation
In Vitro Efficacy
While specific in vitro combination data for this compound with a wide range of chemotherapeutics is not extensively published, the following table provides a template for presenting such data, with representative values for temozolomide based on typical synergistic interactions observed with PARP inhibitors.
| Cell Line | Chemotherapy | This compound IC50 (nM)[2][5] | Chemotherapy IC50 (µM) | Combination Index (CI)* |
| HeLa | - | 27 | - | - |
| U87MG (GBM) | Temozolomide | - | 123.9 - 230.0 (24-72h)[6][7] | < 1 (Synergistic) |
| Capan-1 (Pancreatic) | Temozolomide | - | Varies | < 1 (Synergistic) |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Efficacy
A preclinical study has demonstrated the in vivo efficacy of this compound in combination with temozolomide in a Capan-1 pancreatic cancer xenograft model.[8]
| Treatment Group | Dosage and Administration | Maximal Tumor Growth Inhibition (%) | Maximum Body Weight Loss (%) |
| This compound | 80 mg/kg, oral, daily for 12 days | 48 | 6 |
| Temozolomide | 62.5 mg/kg, IV, daily for 5 days (starting day 3) | 46 | 8 |
| This compound + Temozolomide | This compound: 80 mg/kg, oral, daily for 12 days; Temozolomide: 62.5 mg/kg, IV, daily for 5 days (starting day 3) | 79 | 17 |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U87MG)
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Temozolomide)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination at a fixed ratio.
-
Remove the culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of DNA Damage Response Proteins
This protocol is for assessing the effect of this compound and chemotherapy on key proteins in the DNA damage response pathway.
Materials:
-
Cancer cells treated with this compound and/or chemotherapy
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-p-ATM, anti-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model and the evaluation of this compound in combination with chemotherapy.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Capan-1 human pancreatic cancer cells
-
Matrigel
-
This compound
-
Temozolomide
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Vehicle for intravenous administration (e.g., saline)
-
Calipers
Procedure:
-
Harvest Capan-1 cells and resuspend them in a 1:1 mixture of culture medium and Matrigel at a concentration of 1x10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
Drug Formulation and Administration:
-
This compound (Oral): Prepare a suspension of this compound in 0.5% methylcellulose. Administer daily by oral gavage at the desired dose (e.g., 80 mg/kg).[8]
-
Temozolomide (Intravenous): Dissolve temozolomide in an appropriate vehicle for IV injection.[9] Administer daily via tail vein injection at the desired dose (e.g., 62.5 mg/kg).[8]
-
-
Monitor tumor volume and body weight of the mice throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Visualizations
Signaling Pathway of this compound in Combination with Chemotherapy
Caption: this compound and chemotherapy signaling pathway.
Experimental Workflow for In Vivo Combination Study
Caption: In vivo combination study workflow.
Logical Relationship of Synergistic Action
Caption: Logic of synergistic cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction between ATM and PARP-1 in response to DNA damage and sensitization of ATM deficient cells through PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP-1 modifies the effectiveness of p53-mediated DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation and statistical optimization of intravenous temozolomide-loaded PEGylated liposomes to treat glioblastoma multiforme by three-level factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting NMS-P515 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP-1 inhibitor, NMS-P515.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
For in vitro applications, the recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is crucial to use newly opened, high-purity DMSO, as its hygroscopic nature can significantly impact the solubility of the compound.[1]
Q2: What is the maximum soluble concentration of this compound in DMSO?
The maximum reported solubility of this compound in DMSO is 3.33 mg/mL, which corresponds to a molar concentration of 9.37 mM.[1] Achieving this concentration may require sonication.[1]
Q3: How should this compound be stored to ensure its stability?
Proper storage is critical for maintaining the potency and stability of this compound:
-
Solid Form: Store lyophilized this compound at -20°C in a desiccated environment for up to 36 months.
-
Stock Solutions: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2]
Q4: What is the mechanism of action of this compound?
This compound is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2][3] PARP-1 is a key enzyme involved in the signaling and repair of DNA single-strand breaks.[3] By inhibiting PARP-1, this compound can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).
Troubleshooting Guide: this compound Insolubility Issues
This guide addresses common problems encountered when dissolving this compound.
Issue 1: this compound powder is not fully dissolving in DMSO.
-
Root Cause Analysis and Solution Workflow:
Caption: Troubleshooting workflow for this compound dissolution issues.
Issue 2: Precipitate forms after adding the this compound stock solution to aqueous media.
-
Explanation: This is a common issue when a compound dissolved in a high concentration of an organic solvent like DMSO is diluted into an aqueous buffer where its solubility is much lower.
-
Mitigation Strategies:
-
Lower the Final Concentration: Ensure the final concentration of this compound in your cell culture media or buffer is well below its aqueous solubility limit.
-
Optimize DMSO Carryover: Keep the final concentration of DMSO in the aqueous solution as low as possible (typically <0.5%, and ideally <0.1%) to minimize its effect on cell health and compound solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous media.
-
Increase Mixing: Add the this compound stock solution to the aqueous media while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Data and Protocols
This compound Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 3.33 | 9.37 | Sonication may be required. Use of fresh, anhydrous DMSO is critical.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 355.48 g/mol )[2]
-
Anhydrous, high-purity DMSO (newly opened vial)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Sonicating water bath
-
Vortex mixer
-
-
Procedure:
-
Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
To prepare a 10 mM stock, calculate the required volume of DMSO:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molar Concentration (mol/L)
-
Volume (µL) = (0.001 g / 355.48 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 281.3 µL
-
-
Add 281.3 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a sonicating water bath for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Diluting this compound for Cell-Based Assays
-
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤0.1%.
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution. This will have a DMSO concentration of 1%.
-
Further dilute the 100 µM intermediate solution into the final cell culture medium to achieve the desired final concentrations for your experiment. For example, a 1:100 dilution of the intermediate stock will result in a 1 µM final concentration with a 0.01% DMSO concentration.
-
Always prepare a vehicle control using the same final concentration of DMSO as in your experimental conditions.
-
Signaling Pathway
This compound acts by inhibiting PARP-1, a critical enzyme in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs).
Caption: Mechanism of action of this compound via PARP-1 inhibition.
References
Technical Support Center: Optimizing NMS-P515 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NMS-P515 in cell viability assays.
Troubleshooting Guide
High-quality data from cell viability assays depends on optimized experimental conditions. Below is a guide to common issues encountered when determining the optimal this compound concentration, along with their potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Compound precipitation: this compound coming out of solution at higher concentrations. | 1. Ensure thorough mixing of cell suspension before and during seeding. Use a multichannel pipette for consistency. 2. Fill the outer wells of the plate with sterile PBS or media without cells to maintain humidity. 3. Check the solubility of this compound in your final assay medium. Consider using a lower concentration of DMSO (e.g., <0.1%) or preparing fresh serial dilutions. |
| No significant decrease in cell viability, even at high concentrations | 1. Cell line resistance: The cell line may have intrinsic resistance mechanisms to PARP inhibitors. 2. Incorrect assay duration: The incubation time with this compound may be too short to induce cell death. 3. Sub-optimal assay choice: The selected viability assay may not be sensitive enough to detect the cytotoxic effects of this compound. | 1. Consider using cell lines with known defects in DNA damage repair pathways (e.g., BRCA1/2 mutations) as positive controls. 2. Increase the incubation time with this compound (e.g., from 24 hours to 48 or 72 hours). 3. Try a different viability assay. For example, if using an MTT assay, consider a more sensitive luminescent assay that measures ATP levels (e.g., CellTiter-Glo®). |
| Unexpected increase in cell viability at low concentrations (biphasic dose-response) | 1. Hormesis: A biphasic dose-response where low doses of a substance can have a stimulatory effect. 2. Off-target effects: At very low concentrations, this compound might be interacting with other cellular targets in a pro-survival manner. | 1. This is a known biological phenomenon. Carefully document the dose-response curve and focus on the inhibitory concentration range for your primary analysis. 2. While this compound is a specific PARP-1 inhibitor, off-target effects at low concentrations cannot be entirely ruled out. Consider this possibility when interpreting your data. |
| Inconsistent IC50 values across experiments | 1. Variability in cell health and passage number: Cells at different passages or with varying health can respond differently to treatment. 2. Inconsistent reagent preparation: Variations in the preparation of this compound stock solutions or assay reagents. 3. Fluctuations in incubator conditions: Changes in CO2, temperature, or humidity can affect cell growth and drug sensitivity. | 1. Use cells within a consistent and low passage number range. Regularly monitor cell health and morphology. 2. Prepare fresh stock solutions of this compound and assay reagents for each experiment. Ensure accurate pipetting. 3. Regularly calibrate and monitor your incubator to ensure stable environmental conditions. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about using this compound in cell viability assays.
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a potent and stereospecific inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1).[1][2] PARP-1 is a key enzyme in the repair of DNA single-strand breaks.[3][4] By inhibiting PARP-1, this compound prevents the repair of these breaks, which can lead to the formation of more lethal double-strand breaks during DNA replication. In cancer cells with deficient double-strand break repair pathways (like those with BRCA1/2 mutations), this leads to cell death, a concept known as synthetic lethality. |
| What is a recommended starting concentration range for this compound in a cell viability assay? | Based on its reported cellular IC50 of 27 nM in HeLa cells, a good starting point for a dose-response experiment would be a range spanning several orders of magnitude around this value.[2][3] A suggested starting range is from 0.1 nM to 10 µM . This wide range will help to capture the full dose-response curve and determine the IC50 in your specific cell line. For other PARP inhibitors like Olaparib, concentrations ranging from 0.15 µM to 12 µM have been used in cell viability assays. |
| How should I prepare my this compound stock solution? | This compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). It is recommended to use freshly opened, anhydrous DMSO to ensure optimal solubility. The stock solution should be stored at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentrations, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). |
| Which cell viability assay is best for use with this compound? | The choice of assay can depend on your specific cell type and experimental goals. Common and effective options include: * MTT/XTT Assays: These colorimetric assays measure metabolic activity.[5] * Resazurin (alamarBlue®) Assay: A fluorescent assay that also measures metabolic activity and is generally more sensitive than MTT. * ATP-based Luminescent Assays (e.g., CellTiter-Glo®): These are highly sensitive assays that quantify ATP levels as an indicator of viable, metabolically active cells. It may be beneficial to validate your findings with more than one type of assay. |
| How long should I incubate my cells with this compound? | The optimal incubation time can vary between cell lines. A common starting point is a 72-hour incubation. However, for some cell lines, a longer incubation period (e.g., 96 hours or more) may be necessary to observe a significant cytotoxic effect. It is advisable to perform a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the optimal endpoint for your specific model. |
Experimental Protocol: Determining the IC50 of this compound using a Resazurin-Based Cell Viability Assay
This protocol provides a detailed methodology for a standard cell viability experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO (cell culture grade, anhydrous)
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom black plates (for fluorescence)
-
Resazurin sodium salt solution (e.g., alamarBlue®)
-
Multichannel pipette
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using trypsin-EDTA and neutralize with complete medium. c. Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh complete medium. d. Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue). e. Dilute the cell suspension to the desired seeding density (this should be optimized for your cell line to ensure they are in the exponential growth phase at the end of the assay). A typical starting point is 5,000-10,000 cells per well. f. Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the outer wells empty and fill them with 200 µL of sterile PBS to minimize evaporation. g. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
Preparation of this compound Dilutions: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock solution in complete cell culture medium to create 2X working concentrations of your desired final concentrations (e.g., from 0.2 nM to 20 µM). c. Prepare a vehicle control (0 µM this compound) containing the same final concentration of DMSO as your highest drug concentration.
-
Cell Treatment: a. After the 24-hour incubation, carefully remove the medium from the wells. b. Add 100 µL of the 2X this compound working solutions to the appropriate wells in triplicate. c. Add 100 µL of the vehicle control medium to the control wells. d. Incubate the plate for your desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
Resazurin Assay and Data Acquisition: a. After the incubation period, add 20 µL of the resazurin solution to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line. c. Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: a. Subtract the average fluorescence of the "no-cell" control wells from all other wells. b. Normalize the data by expressing the fluorescence of the treated wells as a percentage of the vehicle-treated control wells (% viability). c. Plot the % viability against the log of the this compound concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Visualizations
References
- 1. PARP-1 activity (PAR) determines the sensitivity of cervical cancer to olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
preventing NMS-P515 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of NMS-P515, a potent and stereospecific PARP-1 inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on preventing the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the stability and potency of this compound. For solid this compound, it is recommended to store it in lyophilized form at -20°C, keeping it desiccated.[1] Under these conditions, the compound is stable for up to 36 months.[1] For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, the solution should be used within one month to avoid loss of potency.[2] It is also advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[2] To prepare a stock solution, dissolve this compound in freshly opened, anhydrous DMSO to the desired concentration. One supplier notes a solubility of 3.33 mg/mL (9.37 mM) in DMSO, which may require sonication to fully dissolve.[2] It is important to use high-quality, anhydrous DMSO, as the presence of water can affect solubility and potentially contribute to hydrolysis over time.
Q3: My this compound solution has been stored for a while. Is it still good to use?
A3: The stability of this compound in solution is time and temperature-dependent. If your stock solution has been stored at -20°C for longer than one month or at -80°C for longer than six months, a loss of potency may have occurred.[2] For optimal results, it is recommended to use freshly prepared solutions or solutions that have been stored within the recommended timeframes.
Q4: I am observing lower than expected activity in my cell-based assays. Could my this compound have degraded?
A4: Lower than expected activity can be a sign of compound degradation. Review your storage conditions and the age of your stock solution. If the storage recommendations have not been strictly followed, degradation is a possibility. It is also important to ensure that the final concentration of DMSO in your cell culture medium is not at a level that affects cell viability, which could be misinterpreted as poor compound efficacy.
Q5: Is this compound sensitive to pH changes in my experimental buffer?
A5: this compound has been shown to be stereochemically stable across a wide pH range. A study exposed this compound to solutions at pH 1.5, 7.4, and 10.0 for 24 hours at room temperature without any detectable loss of enantiopurity.[3] This suggests that the compound is robust in terms of its chiral integrity in both acidic and basic conditions for at least a 24-hour period.[3] However, prolonged exposure to extreme pH values at elevated temperatures could potentially lead to chemical degradation through other mechanisms.
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound in solution.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation observed in stock solution upon thawing | - Solution was not fully dissolved initially.- Solvent (DMSO) has absorbed water, reducing solubility.- Concentration is too high for the storage temperature. | 1. Gently warm the solution to 37°C and vortex or sonicate to redissolve.2. Use freshly opened, anhydrous DMSO for preparing new stock solutions.3. Consider preparing a slightly more dilute stock solution. |
| Inconsistent results between experiments | - Multiple freeze-thaw cycles of the stock solution.- Degradation of the stock solution over time. | 1. Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles.[1]2. Prepare a fresh stock solution from solid this compound.3. Always use a consistent protocol for preparing working solutions from the stock. |
| Complete loss of activity | - Significant degradation of this compound.- Incorrect initial concentration. | 1. Discard the old stock solution and prepare a new one from solid material.2. Verify the calculations used for preparing the stock and working solutions.3. Confirm the identity and purity of the solid this compound if possible. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Notes |
| Solid (Lyophilized) | -20°C | 36 months | Keep desiccated.[1] |
| Stock Solution (in DMSO) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[1][2] |
| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[2] |
Table 2: Solubility and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₉N₃O₂ | [1] |
| Molecular Weight | 355.48 g/mol | [1] |
| CAS Number | 1262395-13-0 | [1] |
| Solubility in DMSO | 3.33 mg/mL (9.37 mM) | [2] |
| Solubility at neutral pH | >225 µM | [3] |
| Stereochemical Stability | Stable at pH 1.5, 7.4, and 10 for 24h at RT | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid, lyophilized)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sonicator or vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.55 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for this compound activity issues.
Caption: Potential (hypothesized) degradation pathways for this compound.
Caption: Recommended workflow for handling this compound solutions.
References
Technical Support Center: NMS-P515 Animal Model Toxicity Minimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PARP-1 inhibitor NMS-P515 in animal models. The focus is on identifying, managing, and minimizing potential toxicities to ensure the welfare of the animals and the integrity of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2] PARP-1 is a key enzyme in the repair of DNA single-strand breaks. By inhibiting PARP-1, this compound prevents the repair of these breaks, which can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like BRCA1/2 mutations.[1][2][3]
Q2: What are the known toxicities of this compound in animal models?
A2: Preclinical studies of this compound in mouse xenograft models have reported body weight loss as a notable toxicity. In one study, a daily oral dose of 80 mg/kg resulted in a maximum body weight loss of 6% as a monotherapy and 17% when combined with temozolomide.[1] As this compound belongs to the class of PARP inhibitors, it is prudent to monitor for other class-associated toxicities.
Q3: What are the common class-effects and toxicities associated with PARP inhibitors?
A3: PARP inhibitors as a class are most commonly associated with hematological and gastrointestinal toxicities.[3][4]
-
Hematological Toxicities: These include anemia (low red blood cell count), neutropenia (low neutrophil count), and thrombocytopenia (low platelet count).[3][5] These effects are generally reversible with dose modification or interruption.[4]
-
Gastrointestinal Toxicities: Nausea, vomiting, diarrhea, and loss of appetite are frequently observed.[6]
-
Fatigue: This is a common, non-specific side effect.
-
Organ-specific toxicities: While less common, effects on the liver and kidneys have been reported with some PARP inhibitors.[6]
Q4: How can I minimize body weight loss in my animal studies with this compound?
A4: Minimizing body weight loss requires a multi-faceted approach:
-
Dose Optimization: Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. The MTD is the highest dose that does not cause unacceptable toxicity.[7]
-
Supportive Care:
-
Nutritional Support: Provide highly palatable, high-calorie food supplements to encourage eating.
-
Hydration: Ensure easy access to drinking water and consider subcutaneous fluid administration if dehydration is suspected.
-
-
Close Monitoring: Weigh the animals daily. A common guideline for intervention is a body weight loss exceeding 15-20% of the baseline, or a rapid loss of more than 10% in a few days.
-
Dosing Holiday: If significant weight loss occurs, a temporary cessation of dosing ("dosing holiday") can allow the animal to recover.
Troubleshooting Guides
Issue 1: Significant Body Weight Loss Observed
Table 1: Troubleshooting Guide for Body Weight Loss
| Potential Cause | Troubleshooting Steps |
| Dose is too high | - Review your dosing calculations.- Consider performing a dose de-escalation study.- If possible, measure plasma drug concentrations to check for unexpectedly high exposure. |
| Gastrointestinal toxicity leading to reduced food and water intake | - Monitor for signs of nausea (e.g., pica), diarrhea, or dehydration.- Provide supportive care as mentioned in FAQ 4.- Consider co-administration of anti-emetics or anti-diarrheal agents after consulting with a veterinarian and ensuring they do not interfere with the study objectives. |
| Vehicle-related toxicity | - Administer the vehicle alone to a control group to assess its effects on body weight. |
| General malaise/systemic toxicity | - Perform regular clinical observations (activity level, posture, grooming).- At the end of the study, perform a thorough necropsy and histopathology of key organs. |
Issue 2: Suspected Hematological Toxicity
Table 2: Troubleshooting Guide for Hematological Toxicity
| Potential Cause | Troubleshooting Steps |
| On-target effect of PARP inhibition on hematopoietic progenitor cells | - Collect blood samples at baseline and at regular intervals during the study for complete blood counts (CBCs).- Monitor for anemia (decreased hemoglobin, hematocrit), neutropenia, and thrombocytopenia. |
| Dose-dependent myelosuppression | - If hematological parameters drop significantly, consider reducing the dose of this compound.- A dosing holiday may be necessary to allow for bone marrow recovery. |
| Exacerbation by combination therapy | - Be aware that combining this compound with other DNA-damaging agents can increase hematological toxicity.[1]- Staggered dosing schedules may help to mitigate this. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent model (e.g., BALB/c or nude mice, Sprague-Dawley rats).
-
Group Size: Use a small group of animals (e.g., n=3-5 per group).
-
Dose Escalation:
-
Start with a low dose of this compound (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 20, 40, 80 mg/kg).
-
The original publication used a methocel suspension for oral administration.[1]
-
-
Dosing Schedule: Administer this compound once daily for a set period (e.g., 5-14 days).
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
At the end of the study, collect blood for CBC and clinical chemistry analysis.
-
Perform a gross necropsy.
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or severe clinical signs of distress.
Protocol 2: Monitoring for Hematological and Gastrointestinal Toxicity
-
Baseline Measurements: Before starting treatment, record baseline body weight and collect a blood sample for a CBC.
-
During Treatment:
-
Daily: Monitor body weight, food and water consumption, and clinical signs (activity, posture, stool consistency).
-
Weekly: Collect blood via a suitable method (e.g., tail vein, saphenous vein) for CBC analysis.
-
-
Endpoint Analysis:
-
At the end of the study, perform a terminal blood collection for a full CBC and serum chemistry panel (including liver and kidney function tests).
-
Conduct a full necropsy and collect major organs (liver, kidney, spleen, bone marrow, gastrointestinal tract) for histopathological analysis.
-
Visualizations
Signaling Pathway
Caption: PARP-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for monitoring and mitigating this compound toxicity in animal models.
References
- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hematological toxicity of parp inhibitors in solid tumors: a systematic review and safety meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. mdpi.com [mdpi.com]
- 6. urotoday.com [urotoday.com]
- 7. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results in NMS-P515 experiments
Welcome to the technical support center for NMS-P515, a potent and stereospecific PARP-1 inhibitor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers interpret unexpected results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally active, and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2] PARP-1 is a key enzyme in the signaling and repair of DNA single-strand breaks.[2][3] By inhibiting PARP-1, this compound disrupts the repair of these breaks. In cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition leads to the accumulation of DNA damage and ultimately cell death. This is a concept known as synthetic lethality.
Q2: I am not observing the expected level of cytotoxicity in my cancer cell line. What could be the reason?
Several factors could contribute to lower-than-expected cytotoxicity:
-
Cell Line Selection: The cytotoxic effects of PARP inhibitors like this compound are most pronounced in cell lines with defects in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations.[1] Ensure your chosen cell line has a relevant genetic background.
-
Compound Stability and Storage: this compound stock solutions should be stored at -20°C for up to one month or -80°C for up to six months to maintain potency.[1] Avoid multiple freeze-thaw cycles.[4]
-
Drug Concentration and Exposure Time: Ensure that the concentrations of this compound used are appropriate for your cell line and that the exposure duration is sufficient to induce a biological response. The reported IC50 in HeLa cells is 27 nM.[1][2]
-
Experimental Protocol: Review your cell seeding densities and assay conditions. High cell densities can sometimes mask cytotoxic effects.
Q3: My in vivo xenograft study shows less tumor growth inhibition than anticipated. What should I consider?
-
Animal Model: The choice of xenograft model is critical. Potent antitumor activity has been observed in mouse models with BRCA2-mutated pancreatic cancer xenografts (Capan-1).[1] The genetic background of the tumor model will significantly influence the outcome.
-
Dosage and Administration: this compound has been shown to be effective when administered orally at 80 mg/kg daily.[1][3] Verify that the dosing regimen is appropriate for your model.
-
Pharmacokinetics: While this compound has good oral bioavailability, factors such as clearance and volume of distribution can affect its exposure.[3] It may be necessary to perform pharmacokinetic studies in your specific animal model to ensure adequate drug exposure.
-
Tumor Heterogeneity: The presence of resistant clones within the tumor can lead to a reduced overall response.
Q4: Are there any known off-target effects of this compound?
This compound is described as a stereospecific inhibitor of PARP-1, suggesting high selectivity.[2] However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is good practice to include appropriate controls, such as a structurally related but inactive compound or using genetic knockdown of PARP1 to confirm that the observed phenotype is on-target.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cellular Assays
Symptoms: High variability between replicate wells or experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Compound Solubility Issues | This compound is more soluble at neutral pH. Ensure your culture medium pH is stable. Prepare fresh dilutions from a concentrated stock solution for each experiment. |
| Cell Seeding Inconsistency | Ensure a homogenous single-cell suspension before seeding. Calibrate your pipettes and use a consistent seeding protocol. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Contamination | Regularly check for mycoplasma and bacterial contamination in your cell cultures. |
Issue 2: Unexpected Cellular Phenotypes
Symptoms: Observing cellular effects that are not typically associated with PARP inhibition (e.g., changes in cell morphology unrelated to apoptosis).
Possible Causes & Solutions:
| Cause | Solution |
| High Compound Concentration | High concentrations can lead to off-target effects or general cytotoxicity. Perform a dose-response curve to determine the optimal concentration range. |
| Cell Line-Specific Responses | The observed phenotype might be a specific response of your chosen cell line. Try to replicate the findings in a different cell line with a similar genetic background. |
| Interaction with Media Components | Some components in the cell culture media could potentially interact with the compound. If possible, test the compound in a simpler, defined medium. |
Data Presentation
This compound Activity Profile
| Parameter | Value | Cell Line/System | Reference |
| Kd | 16 nM | Biochemical Assay | [1][2] |
| IC50 | 27 nM | HeLa Cells | [1][2] |
In Vivo Efficacy in Capan-1 Xenograft Model
| Parameter | Value | Reference |
| Dosage | 80 mg/kg | [1][3] |
| Administration | Orally, once daily for 12 days | [1] |
| Maximal Tumor Growth Inhibition | 48% | [1][3] |
| Maximum Body Weight Loss | 6% | [1] |
Experimental Protocols
General Protocol for Cellular Viability Assay (e.g., MTT or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound leading to synthetic lethality in HRR-deficient cells.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
NMS-P515 Technical Support Center: Stability and Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of NMS-P515, a potent and stereospecific PARP-1 inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored as a solid powder under controlled conditions. The recommended storage temperatures and expected shelf life are summarized in the table below.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Solutions of this compound are less stable than the solid powder and require colder storage temperatures to minimize degradation. It is advisable to prepare fresh solutions for immediate use. If storage of a stock solution is necessary, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively published, it is a standard best practice for all small molecules to be protected from light to prevent potential photodegradation. Therefore, we recommend storing both the solid compound and its solutions in amber vials or otherwise protected from light.
Q4: What is the stability of this compound in different pH conditions?
A4: this compound has been shown to maintain its stereochemical integrity when exposed to a wide pH range. Studies have indicated no significant erosion of enantiopurity after 24 hours at room temperature in solutions with pH 1.5, 7.4, and 10.[1] Similarly, the compound remained stable in human plasma at 37°C for up to 24 hours.[1]
This compound Storage Conditions Summary
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Recommended for long-term storage. |
| 4°C | 2 years | Suitable for shorter-term storage. | |
| In Solvent | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 month | For short-term storage of solutions. |
Troubleshooting Guide: Stability and Handling
This guide addresses common issues that researchers may encounter related to the stability and handling of this compound.
Issue 1: Inconsistent or lower than expected activity in cellular assays.
-
Possible Cause 1: Improper Storage. The compound may have degraded due to storage at an inappropriate temperature or for a duration exceeding the recommendation.
-
Solution: Always adhere to the recommended storage conditions. If there is any doubt about the storage history of the compound, it is best to use a fresh vial.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Aliquoting stock solutions is critical. Each freeze-thaw cycle can contribute to the degradation of the compound.
-
Solution: Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.
-
-
Possible Cause 3: Contamination of Stock Solution. Microbial or chemical contamination can affect the stability and activity of this compound.
-
Solution: Use sterile techniques when preparing and handling solutions. Ensure the solvent used is of high purity and free of contaminants.
-
Issue 2: Precipitation of the compound in aqueous media.
-
Possible Cause: Low Aqueous Solubility. this compound, like many small molecule inhibitors, has limited solubility in aqueous buffers.
-
Solution: this compound is soluble in DMSO. For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium. Ensure the final DMSO concentration is compatible with your experimental system and does not exceed a level that would cause cellular toxicity (typically <0.5%).
-
Issue 3: Observing unexpected peaks during analytical characterization (e.g., by HPLC).
-
Possible Cause: Degradation. The presence of additional peaks may indicate that the compound has started to degrade.
-
Solution: Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. This will help in monitoring the integrity of your this compound stock over time.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general framework for evaluating the stability of this compound in a specific solvent and at a particular storage temperature.
1. Materials:
- This compound solid powder
- High-purity solvent (e.g., DMSO)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with a suitable detector (e.g., UV or MS)
- C18 reverse-phase HPLC column
- Appropriate mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate)
- Temperature-controlled storage units (-20°C and -80°C)
2. Procedure:
- Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a precise concentration (e.g., 10 mM).
- Initial Analysis (T=0): Immediately after preparation, analyze the stock solution by HPLC to determine the initial purity and peak area of this compound. This will serve as the baseline.
- Aliquoting and Storage: Aliquot the remaining stock solution into multiple small, tightly sealed vials. Store these aliquots at the desired temperature (-20°C or -80°C).
- Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from storage.
- Allow the aliquot to thaw completely and reach room temperature.
- Analyze the sample by HPLC using the same method as the initial analysis.
- Data Analysis: Compare the peak area and purity of this compound at each time point to the initial (T=0) data. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a compound.
1. Stress Conditions:
- Acid Hydrolysis: Incubate a solution of this compound in a mild acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
- Base Hydrolysis: Incubate a solution of this compound in a mild base (e.g., 0.1 N NaOH) at an elevated temperature.
- Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
- Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C).
- Photodegradation: Expose a solution and the solid powder of this compound to a light source that provides both UV and visible light, as specified in ICH guidelines.
2. Analytical Method:
- A stability-indicating HPLC method should be developed. This method must be able to separate the intact this compound from all potential degradation products.
- The use of a mass spectrometer (LC-MS) is highly recommended for the identification of the degradation products.
3. Procedure:
- Prepare separate samples of this compound for each stress condition.
- Expose the samples to the respective stress conditions for a predetermined duration.
- At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
- Analyze the stressed samples by the developed stability-indicating HPLC method.
- Analyze an unstressed control sample for comparison.
4. Data Interpretation:
- Assess the percentage of degradation of this compound under each condition.
- Identify and characterize the major degradation products using techniques like LC-MS/MS.
Visualizations
Caption: A logical workflow to troubleshoot common stability-related issues with this compound.
Caption: The role of this compound in inhibiting the PARP-1 signaling pathway for DNA repair.
References
adjusting NMS-P515 treatment duration for optimal PARP inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing NMS-P515 treatment duration to achieve maximal PARP inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in cell-based assays?
A1: The optimal concentration of this compound can vary depending on the cell line and the specific experimental endpoint. A good starting point is the IC50 value, which is 27 nM for this compound in HeLa cells.[1] We recommend performing a dose-response curve (e.g., from 1 nM to 1 µM) to determine the optimal concentration for your specific cell line and assay.
Q2: How long should I treat my cells with this compound to see an effect?
A2: The treatment duration required to observe an effect of this compound will depend on the endpoint being measured.
-
PARP Inhibition: Inhibition of PARP activity can be observed in as little as 15-60 minutes after treatment.[2]
-
Cytotoxicity: The cytotoxic effects of PARP inhibitors, particularly in homologous recombination-deficient cells, typically require longer exposure times, often 24 hours or more, to induce cell death.[3]
-
Clonogenic Survival: For clonogenic survival assays, continuous exposure to the inhibitor for the entire duration of colony formation (typically 8-21 days) is common.[4]
We recommend performing a time-course experiment (e.g., 1, 6, 24, 48, 72 hours) to determine the optimal treatment duration for your specific experimental goals.
Q3: How stable is this compound in cell culture media?
Q4: Can I combine this compound with other agents, such as DNA damaging agents or other inhibitors?
A4: Yes, PARP inhibitors like this compound are often used in combination with DNA damaging agents (e.g., temozolomide, cisplatin) or other targeted therapies (e.g., ATR inhibitors).[5][6] The rationale is that by inhibiting PARP-mediated DNA repair, the cytotoxic effects of the DNA damaging agent are enhanced. When combining treatments, it is crucial to optimize the concentration and timing of each agent to achieve synergistic effects and minimize toxicity.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No or low PARP inhibition observed | Insufficient this compound concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Short treatment duration. | Increase the incubation time. For initial experiments, a 1-hour treatment should be sufficient to see PARP inhibition. | |
| Incorrect assay procedure. | Review the protocol for your PARP activity assay to ensure all steps were performed correctly. Include positive and negative controls. | |
| Degraded this compound. | Use a fresh stock of this compound. Ensure proper storage conditions are maintained. | |
| High background in PARP activity assay | Insufficient washing. | Increase the number and duration of wash steps in your assay protocol to remove unbound reagents. |
| Contamination. | Use sterile techniques and fresh reagents to avoid contamination that could interfere with the assay. | |
| Variability between replicate experiments | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well or plate. |
| Inconsistent drug treatment. | Ensure accurate and consistent addition of this compound to all relevant wells. | |
| Cell line instability. | Use cells at a low passage number and regularly check for mycoplasma contamination. | |
| Unexpected cytotoxicity in control cells | Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent is low (typically ≤ 0.1%) and does not affect cell viability. Include a vehicle-only control. |
| Development of resistance to this compound | Upregulation of drug efflux pumps. | Consider using an inhibitor of efflux pumps (e.g., verapamil) in combination with this compound. |
| Secondary mutations restoring homologous recombination. | This is a known mechanism of resistance to PARP inhibitors.[7] Consider using alternative therapeutic strategies. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Reference |
| Biochemical Kd (PARP-1) | 16 nM | - | [1] |
| Cellular IC50 | 27 nM | HeLa | [1] |
Table 2: Durability of PARP Inhibition by Clinically Approved PARP Inhibitors (Example Data)
This table illustrates the persistence of PARP inhibition after drug removal, which can inform the design of this compound treatment schedules.
| PARP Inhibitor | Cell Line | % PARP Inhibition at 1h post-washout | % PARP Inhibition at 24h post-washout | % PARP Inhibition at 72h post-washout | Reference |
| Rucaparib | IGROV-1 | >90% | >90% | ~75% | [5] |
| Olaparib | IGROV-1 | ~70% | ~20% | Undetectable | [5] |
| Niraparib | IGROV-1 | ~50% | ~15% | Undetectable | [5] |
Detailed Experimental Protocols
Western Blot for Poly(ADP-ribose) (PAR) Detection
This method is used to assess the level of PARP activity in cells by detecting the amount of PAR, the product of PARP enzymes.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PAR (e.g., anti-PAR polymer antibody) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.[12]
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cytotoxicity.
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) into 6-well plates.[4]
-
Treatment: The following day, treat the cells with various concentrations of this compound. For continuous exposure, the drug is left in the media for the duration of the experiment.
-
Incubation: Incubate the plates for 8-21 days, or until colonies are visible. Change the media (with fresh drug, if applicable) every 2-3 days.[4]
-
Fixing and Staining:
-
Colony Counting:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of media.
-
Treatment: Treat cells with this compound at various concentrations and for different durations. Include appropriate controls (untreated, vehicle, and a positive control for apoptosis).
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.[2][14]
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations
Caption: PARP1 signaling pathway in DNA damage repair and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound treatment duration.
References
- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ulab360.com [ulab360.com]
- 3. mdpi.com [mdpi.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling | MDPI [mdpi.com]
- 6. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. biomol.com [biomol.com]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Validation & Comparative
A Comparative Guide to NMS-P515 and Other PARP Inhibitors for Researchers
This guide provides a detailed comparison of the novel PARP inhibitor NMS-P515 against other well-established PARP inhibitors such as olaparib, talazoparib, niraparib, rucaparib, and veliparib. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Introduction to PARP Inhibition and the Rise of this compound
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. The mechanism of action of these inhibitors is primarily twofold: catalytic inhibition of PARP enzymes, which are critical for single-strand break repair, and the trapping of PARP-DNA complexes, which leads to cytotoxic double-strand breaks.[1] this compound is a potent and stereospecific inhibitor of PARP-1, demonstrating high selectivity over other PARP family members.[2][3] This guide will delve into the comparative performance of this compound based on available preclinical data.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for this compound and other leading PARP inhibitors across key performance metrics.
Table 1: Enzymatic Activity of PARP Inhibitors
| Inhibitor | Target(s) | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | PARP-1 Kd (nM) | Reference(s) |
| This compound | PARP-1 | 27 (in HeLa cells) | >10,000 | 16 | [2][3] |
| Olaparib | PARP1/2 | 5 | 1 | ~1-5 | [4] |
| Talazoparib | PARP1/2 | 0.57 | - | <1 | [4] |
| Niraparib | PARP1/2 | 3.8 | 2.1 | - | [5] |
| Rucaparib | PARP1/2 | - | - | - | |
| Veliparib | PARP1/2 | 5.2 (Ki) | 2.9 (Ki) | - | [4] |
Note: IC50 and Kd values can vary depending on the assay conditions. The data presented is for comparative purposes.
Table 2: Cellular Potency of PARP Inhibitors
| Inhibitor | Cell Line | Genotype | Cellular IC50 (µM) | Reference(s) |
| This compound | HeLa | - | 0.027 | [2][3] |
| Olaparib | MDA-MB-436 | BRCA1 mutant | 4.7 | [6] |
| HCC1937 | BRCA1 mutant | 96 | [6] | |
| Talazoparib | MDA-MB-436 | BRCA1 mutant | 0.13 | [6] |
| HCC1937 | BRCA1 mutant | 10 | [6] | |
| Niraparib | MDA-MB-436 | BRCA1 mutant | 3.2 | [6] |
| HCC1937 | BRCA1 mutant | 11 | [6] | |
| Rucaparib | MDA-MB-436 | BRCA1 mutant | 2.3 | [6] |
| HCC1937 | BRCA1 mutant | 13 | [6] |
Table 3: PARP Trapping Efficiency
A critical aspect of PARP inhibitor efficacy is their ability to trap PARP enzymes on DNA. This trapping is considered a major contributor to their cytotoxicity. While extensive data is available for many clinical PARP inhibitors, specific PARP trapping data for this compound has not been publicly reported. However, Nerviano Medical Sciences, the developer of this compound, has also developed NMS-P293 (saruparib), which is explicitly characterized as a "non-trapping" PARP1 inhibitor.[7] This suggests a deliberate exploration of both trapping and non-trapping mechanisms. The focus of the primary this compound publication on its potent and selective catalytic inhibition, with no mention of trapping, may imply that strong PARP trapping is not its primary intended mechanism of action.
| Inhibitor | Relative PARP Trapping Potency | Reference(s) |
| Talazoparib | +++++ | [8] |
| Niraparib | ++++ | [8] |
| Olaparib | +++ | [8] |
| Rucaparib | +++ | [8] |
| Veliparib | + | [8] |
| This compound | Not Reported |
Table 4: In Vivo Efficacy of PARP Inhibitors
| Inhibitor | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | Capan-1 (BRCA2-mutant pancreatic cancer xenograft) | 80 mg/kg, p.o., qd | 48% | [1][2] |
| This compound + Temozolomide | Capan-1 (BRCA2-mutant pancreatic cancer xenograft) | 80 mg/kg, p.o., qd + 62.5 mg/kg, i.v., qd | 79% | [1] |
| Olaparib | BRCA2-mutated ovarian serous carcinoma xenograft | 50 mg/kg, p.o., qd | Significant TGI | [9] |
| Niraparib | BRCA2-mutant ovarian cancer PDX | 50 mg/kg, p.o., qd | Tumor regression | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the evaluation of PARP inhibitors.
PARP Enzymatic Activity Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP enzymes. A common method is a histone-coating ELISA-based assay.
Protocol:
-
Plate Coating: White polystyrene 384-well microplates are coated with histone H1 (0.5 mg/mL) overnight at 4°C.
-
Washing and Blocking: Plates are washed three times with TBS-T (Tris-Buffered Saline with Tween-20) and then blocked with a blocking buffer (e.g., TBS Superblock) for 1 hour.
-
Compound Addition: Test compounds, including this compound and other inhibitors, are serially diluted in DMSO and added to the wells.
-
Enzyme Reaction: Recombinant PARP1 or PARP2 enzyme is added to the wells, and the reaction is initiated by the addition of biotinylated-NAD+. The reaction is carried out at 25°C for a defined period.
-
Detection: The reaction is stopped, and the incorporated biotinylated-ADP-ribose is detected using streptavidin-HRP and a chemiluminescent substrate.
-
Data Analysis: The signal intensity is measured using a microplate reader, and IC50 values are calculated from the dose-response curves.[1]
Cellular PARP Trapping Assay
This assay measures the ability of PARP inhibitors to trap PARP enzymes on chromatin within cells.
Protocol:
-
Cell Treatment: Cancer cells (e.g., with and without BRCA mutations) are treated with varying concentrations of PARP inhibitors for a specified duration.
-
Cell Fractionation: Cells are harvested, and subcellular protein fractionation is performed to separate the chromatin-bound proteins from the soluble nuclear proteins.
-
Western Blotting: The chromatin fractions are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for PARP1 and a loading control (e.g., Histone H3).
-
Quantification: The amount of chromatin-bound PARP1 is quantified by densitometry and normalized to the loading control. An increase in chromatin-bound PARP1 indicates trapping.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of PARP inhibitors in animal models.
Protocol:
-
Tumor Implantation: Human cancer cells (e.g., Capan-1 for BRCA2-mutated pancreatic cancer) are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specific size, and mice are then randomized into treatment and control groups.
-
Drug Administration: this compound or other PARP inhibitors are administered orally at a specified dose and schedule. A vehicle control is used for the control group.
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Efficacy Evaluation: At the end of the study, tumor growth inhibition is calculated and compared between the treatment and control groups.[1]
Mandatory Visualizations
Signaling Pathway of PARP Inhibition
Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.
Experimental Workflow for PARP Trapping Assay
Caption: Workflow for assessing cellular PARP trapping.
Conclusion
This compound is a potent and highly selective PARP-1 inhibitor with demonstrated in vitro and in vivo anti-tumor activity, particularly in BRCA-mutant models. Its key differentiator appears to be its stereospecificity and high selectivity for PARP-1. While direct comparative data on PARP trapping for this compound is currently unavailable, the development of a non-trapping PARP1 inhibitor by the same company suggests a nuanced approach to targeting the PARP pathway. Further studies directly comparing the PARP trapping efficiency of this compound with other clinical PARP inhibitors are warranted to fully elucidate its mechanism of action and clinical potential. The provided experimental protocols offer a foundation for researchers to conduct such comparative studies and further investigate the promising therapeutic profile of this compound.
References
- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nmsgroup.it [nmsgroup.it]
- 6. Pipeline - NMS Portfolio - Nerviano Medical Sciences [nervianoms.com]
- 7. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Comparison of PARP Inhibitors: NMS-P515 vs. Talazoparib in BRCA1/2 Mutant Cells
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent Poly (ADP-ribose) polymerase (PARP) inhibitors, NMS-P515 and talazoparib, with a focus on their activity in cancer cells harboring BRCA1/2 mutations.
The inhibition of PARP enzymes has emerged as a successful therapeutic strategy for cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with mutations in the BRCA1 and BRCA2 genes. This concept, known as synthetic lethality, has led to the development and approval of several PARP inhibitors. This guide delves into the preclinical data available for this compound, a highly selective PARP-1 inhibitor, and talazoparib, a potent PARP-1/2 inhibitor known for its strong PARP trapping ability.
Mechanism of Action: A Tale of Two Trappers
Both this compound and talazoparib function by inhibiting the catalytic activity of PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs). In cells with functional BRCA1/2, these SSBs can be effectively repaired. However, in BRCA1/2 mutant cells, the HRR pathway for repairing double-strand breaks (DSBs) is compromised. When PARP is inhibited, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. The inability of BRCA-deficient cells to repair these DSBs leads to genomic instability and ultimately, cell death.
A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of damage. This trapping prevents the dissociation of PARP from the DNA, creating a cytotoxic complex that further obstructs DNA replication and repair, leading to enhanced cell killing.
Talazoparib is recognized as a potent PARP trapper, exhibiting significantly greater trapping efficiency compared to other approved PARP inhibitors like olaparib and rucaparib. This potent trapping is considered a major contributor to its high cytotoxicity in BRCA-deficient cells.
This compound is a stereospecific and highly potent inhibitor of PARP-1. While its PARP trapping capacity relative to talazoparib has not been directly compared in published studies, its high potency suggests a strong interaction with the PARP1 enzyme at the site of DNA damage. This compound is highly selective for PARP-1 over PARP-2, PARP-3, and Tankyrase-1.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and talazoparib from preclinical studies. It is important to note that a direct head-to-head comparison in the same experimental settings is limited in the publicly available literature.
Table 1: In Vitro Inhibitory Activity
| Compound | Target(s) | Biochemical IC50/Kd | Cellular PAR Inhibition IC50 | Cell Line | Reference |
| This compound | PARP-1 | Kd: 16 nM | 27 nM | HeLa | |
| Talazoparib | PARP-1/2 | IC50: ~1-2 nM | Not explicitly stated | - |
Table 2: In Vitro Cytotoxicity in BRCA Mutant Cell Lines
| Compound | Cell Line | BRCA Status | IC50 | Reference |
| This compound | Capan-1 | BRCA2 mutant | Not explicitly stated | - |
| Talazoparib | Capan-1 | BRCA2 mutant | ~3 nM | |
| HCC1937 | BRCA1 mutant | ~4 µM (less sensitive) | ||
| MDA-MB-436 | BRCA1 mutant | ~0.13 µM | ||
| SUM149PT | BRCA1 mutant | Not explicitly stated |
Table 3: In Vivo Antitumor Efficacy in BRCA Mutant Xenograft Models
| Compound | Tumor Model | BRCA Status | Dosing | Antitumor Effect | Reference |
| This compound | Capan-1 pancreatic cancer xenograft | BRCA2 mutant | 80 mg/kg, oral, daily for 12 days | 48% maximal tumor growth inhibition | |
| Talazoparib | Patient-derived breast cancer xenografts | BRCA1/2 mutant | Not explicitly stated | Tumor regression | |
| MX-1 breast cancer xenograft | BRCA1 deficient | Not explicitly stated | Tumor regression |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of action of PARP inhibitors in BRCA1/2 mutant cells.
Caption: General workflow for determining the cytotoxicity of PARP inhibitors.
Caption: Workflow for assessing PARP trapping using Proximity Ligation Assay.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed BRCA1/2 mutant breast cancer cells (e.g., HCC1937, MDA-MB-436) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or talazoparib for 72 to 96 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
PARP Trapping (Proximity Ligation Assay - PLA)
-
Cell Culture and Treatment: Grow BRCA1/2 mutant cells on coverslips and treat with this compound, talazoparib, or a vehicle control for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Blocking: Block non-specific binding sites with a blocking solution.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against PARP1 and a chromatin marker (e.g., histone H2AX).
-
PLA Probe Incubation: Incubate with species-specific secondary antibodies conjugated with oligonucleotides (PLA probes).
-
Ligation: Add ligase to join the PLA probes in close proximity.
-
Amplification: Add polymerase and fluorescently labeled oligonucleotides for rolling circle amplification.
-
Imaging and Analysis: Mount the coverslips and visualize the PLA signals using a fluorescence microscope. Quantify the number of PLA signals per nucleus to determine the extent of PARP trapping.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously implant BRCA1/2 mutant cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, this compound, talazoparib). Administer the drugs orally at the specified doses and schedule.
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition.
Discussion and Conclusion
Both this compound and talazoparib demonstrate significant promise as therapeutic agents for BRCA1/2 mutant cancers. Talazoparib's high potency is well-documented and is attributed to its robust PARP trapping activity. It has shown efficacy in various BRCA-mutant breast cancer models.
This compound, with its high selectivity for PARP-1, presents an interesting alternative. The rationale for developing PARP-1 selective inhibitors is to potentially reduce the hematological toxicities associated with the inhibition of PARP-2, which could improve the therapeutic window. The preclinical data for this compound in a BRCA2-mutant pancreatic cancer model is encouraging.
A direct, comprehensive comparison of this compound and talazoparib in BRCA1/2 mutant breast cancer models is a critical next step to fully understand their relative therapeutic potential. Future studies should focus on evaluating their cytotoxicity in a panel of BRCA1/2 mutant breast cancer cell lines and conducting head-to-head in vivo efficacy and toxicity studies. Furthermore, a direct comparison of their PARP trapping potency in these specific cell lines would provide valuable mechanistic insights. Such data will be instrumental for guiding the clinical development and potential positioning of these two promising PARP inhibitors in the treatment of BRCA-associated cancers.
NMS-P515: A Comparative Analysis of a PARP1-Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of NMS-P515's Selectivity Profile Against Other PARP Inhibitors
The landscape of cancer therapy has been significantly reshaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors (PARPi). These targeted agents have demonstrated considerable clinical efficacy, particularly in cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations. Initially, the focus was on broad PARP inhibition; however, the field is evolving towards developing inhibitors with high selectivity for specific PARP enzymes to enhance therapeutic efficacy and improve safety profiles. This guide provides a detailed comparison of the selectivity profile of this compound, a potent and stereospecific PARP1 inhibitor, with other first-generation and next-generation PARP inhibitors, supported by experimental data and methodologies.
The Critical Role of Selectivity in PARP Inhibition
The PARP family consists of 17 members involved in various cellular processes, with PARP1 and PARP2 being the primary enzymes responsible for DNA single-strand break repair. First-generation PARP inhibitors, such as olaparib, rucaparib, niraparib, and talazoparib, inhibit both PARP1 and PARP2.[1] While effective, this dual inhibition is associated with dose-limiting toxicities, most notably hematological side effects like anemia, neutropenia, and thrombocytopenia.[2] Emerging evidence suggests that the inhibition of PARP2 is a significant contributor to these adverse effects, while the primary anticancer activity, particularly through synthetic lethality in homologous recombination-deficient (HRD) tumors, is driven by the inhibition and "trapping" of PARP1 on DNA.[3]
This has spurred the development of next-generation PARP inhibitors that are highly selective for PARP1. The therapeutic hypothesis is that by selectively targeting PARP1, these newer agents can maintain or even enhance antitumor efficacy while minimizing the off-target effects associated with PARP2 inhibition, thereby widening the therapeutic window.[3] this compound is a notable compound in this new wave of PARP1-selective inhibitors.[2][4][5]
Comparative Selectivity Profile of PARP Inhibitors
The following table summarizes the biochemical potency and selectivity of this compound in comparison to a panel of first-generation and other next-generation PARP inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which are key indicators of a drug's potency. A lower value indicates a higher potency. The selectivity ratio (PARP2 IC50 / PARP1 IC50) is a critical parameter, with a higher ratio indicating greater selectivity for PARP1.
| Inhibitor | Class | PARP1 IC50/Kd (nM) | PARP2 IC50/Kd (nM) | Selectivity Ratio (PARP2/PARP1) |
| This compound | Next-Generation | 16 (Kd) [4][5] | Not Reported | Reported as PARP1-Selective [4] |
| Olaparib | First-Generation | 5[6] | 1[7] | ~0.2 |
| Rucaparib | First-Generation | 7[6] | Not Reported | Not Reported |
| Niraparib | First-Generation | 3.8[7] | 2.1[7] | ~0.6 |
| Talazoparib | First-Generation | 1[6] | Not Reported | Not Reported |
| Saruparib (AZD5305) | Next-Generation | 1.55[4] | 653[4] | ~421 |
| NMS-03305293 | Next-Generation | Single-digit nM[8] | >200-fold selective[8] | >200 |
| SNV001 | Next-Generation | >500-fold selective[4] | >500-fold selective[4] | >500 |
| HSK40495 | Next-Generation | >5000-fold selective (protein binding)[4] | >5000-fold selective (protein binding)[4] | >5000 |
Note: IC50 and Kd values can vary depending on the specific assay conditions. The data presented here is compiled from various sources for comparative purposes.
As the table illustrates, this compound is a highly potent PARP1 inhibitor with a Kd of 16 nM.[4][5] While a specific IC50 value for PARP2 is not available in the reviewed literature, it is consistently described as a PARP1-selective inhibitor.[4] In contrast, first-generation PARP inhibitors like olaparib and niraparib show comparable or even greater potency against PARP2, resulting in low selectivity ratios. The next-generation inhibitors, such as Saruparib (AZD5305) and another compound from Nerviano Medical Sciences, NMS-03305293, demonstrate remarkable selectivity for PARP1 over PARP2, with selectivity ratios exceeding 200 and 400, respectively.[4][8] This high degree of selectivity is anticipated to translate into a more favorable safety profile in clinical settings.
Experimental Methodologies
The determination of a PARP inhibitor's selectivity profile relies on a series of robust biochemical and cellular assays. Below are the detailed methodologies for key experiments.
Biochemical Enzymatic Inhibition Assay (Fluorescence Polarization)
This assay is widely used to determine the IC50 of inhibitors against purified PARP enzymes.
Principle: The assay is based on the principle of fluorescence polarization (FP). A small fluorescently labeled molecule (probe) that binds to the PARP enzyme's NAD+ binding pocket is used. When the probe is bound to the large PARP enzyme, it tumbles slowly in solution, and when excited with polarized light, it emits highly polarized light. In the presence of an inhibitor that competes with the probe for binding to PARP, the probe is displaced and tumbles rapidly, resulting in a decrease in fluorescence polarization. The degree of this decrease is proportional to the inhibitor's binding affinity.[9]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the PARP inhibitor in 100% DMSO.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
-
Dilute the purified human PARP1 or PARP2 enzyme to the desired concentration in the reaction buffer.
-
Dilute the fluorescently labeled PARP probe (e.g., a fluorescent NAD+ analog or a labeled known inhibitor like olaparib) to the desired concentration in the reaction buffer.[9]
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add the reaction buffer.
-
Add serial dilutions of the test inhibitor (e.g., this compound) or a known reference inhibitor. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Add the diluted PARP enzyme to all wells except the no-enzyme control.
-
Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Add the fluorescent probe to all wells.
-
Incubate for another predefined period (e.g., 60-90 minutes) at room temperature, protected from light, to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore used.
-
Subtract the background polarization from the no-enzyme control wells.
-
Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the maximum polarization signal.
-
Cellular PARP Inhibition Assay
This assay measures the ability of an inhibitor to block PARP activity within intact cells.
Principle: In response to DNA damage (e.g., induced by a DNA alkylating agent), PARP1 and PARP2 synthesize long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This assay quantifies the level of PAR formation in cells treated with a DNA damaging agent in the presence or absence of a PARP inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the PARP inhibitor for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by adding a DNA alkylating agent (e.g., methyl methanesulfonate, MMS) and incubate for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and PAR Detection (ELISA-based):
-
Wash the cells with PBS and then lyse them to release the cellular contents.
-
The cell lysates are then transferred to a 96-well plate coated with a PAR-binding reagent or an anti-PAR antibody.
-
The amount of PAR in the lysate is detected using a primary antibody against PAR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A colorimetric or chemiluminescent substrate is added, and the signal is measured using a microplate reader.
-
-
Data Analysis:
-
The signal intensity is proportional to the amount of PAR formed.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
-
Visualizing the Science Behind PARP Inhibition
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
Caption: Workflow for an in vitro PARP inhibitor enzymatic assay using fluorescence polarization.
Caption: The relationship between PARP1 selectivity, mechanism of action, and desired clinical outcomes.
Conclusion
This compound represents a significant advancement in the development of PARP inhibitors, characterized by its high potency and selectivity for PARP1.[4] While direct quantitative comparison of its selectivity ratio is limited by the lack of publicly available data on its PARP2 inhibitory activity, the consistent description of this compound as a PARP1-selective agent places it firmly within the next generation of PARP inhibitors. The move towards PARP1-selective inhibition, exemplified by compounds like this compound and Saruparib, holds the promise of maintaining or enhancing the potent antitumor effects of this drug class while mitigating the dose-limiting hematological toxicities associated with first-generation, dual PARP1/2 inhibitors. This improved selectivity profile is expected to lead to a wider therapeutic window and better patient outcomes, marking a new era in the application of PARP inhibitors in oncology.
References
- 1. nmsgroup.it [nmsgroup.it]
- 2. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. nmsgroup.it [nmsgroup.it]
- 9. nmsgroup.it [nmsgroup.it]
NMS-P515: A Comparative Analysis of Cross-Reactivity with PARP Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational PARP inhibitor NMS-P515 with other members of the Poly (ADP-ribose) polymerase (PARP) family. The objective is to present a clear overview of its selectivity profile, supported by experimental data and detailed methodologies, to aid in research and development decisions.
High Selectivity of this compound for PARP-1
This compound is a potent and stereospecific inhibitor of PARP-1, an enzyme crucial in the cellular response to DNA single-strand breaks.[1] Experimental data demonstrates that this compound exhibits high selectivity for PARP-1 over other key PARP family members involved in DNA damage repair, namely PARP-2 and PARP-3, as well as the tankyrase enzyme, TNKS-1.
Quantitative Analysis of Inhibitor Potency and Selectivity
The inhibitory activity of this compound has been quantified through biochemical and cellular assays, revealing a significant preference for PARP-1. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) in a cellular context underscore its high potency and specificity.
| Enzyme Target | This compound Kd (μM) | This compound Cellular IC50 (μM) |
| PARP-1 | 0.016[1] | 0.027[1] |
| PARP-2 | >10 | Not Reported |
| PARP-3 | >10 | Not Reported |
| TNKS-1 | >10 | Not Reported |
Experimental Protocols
The following sections detail the representative methodologies employed to determine the selectivity and potency of PARP inhibitors like this compound.
Biochemical Selectivity Assay (Fluorescence Polarization)
This assay quantitatively measures the binding affinity of an inhibitor to a specific PARP enzyme.
-
Principle: The assay is based on the displacement of a fluorescently labeled ligand from the NAD+ binding pocket of the PARP enzyme by a competitive inhibitor. The change in fluorescence polarization is proportional to the amount of displaced ligand.
-
Reagents:
-
Recombinant human PARP-1, PARP-2, PARP-3, and TNKS-1 enzymes.
-
Fluorescently labeled tracer ligand specific for the PARP catalytic domain.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA, 0.01% Tween-20).
-
This compound and other test compounds serially diluted in DMSO.
-
-
Procedure:
-
A solution containing the PARP enzyme and the fluorescent tracer is prepared in the assay buffer and incubated to allow for binding equilibrium.
-
Serial dilutions of this compound are added to the enzyme-tracer complex.
-
The mixture is incubated to reach a new equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis: The Kd values are calculated by fitting the displacement data to a competitive binding model. A higher Kd value indicates weaker binding affinity.
Cellular PARP Inhibition Assay (Immunofluorescence)
This cell-based assay measures the ability of an inhibitor to block the catalytic activity of PARP enzymes within a cellular environment.
-
Principle: In response to DNA damage, PARP enzymes synthesize poly(ADP-ribose) (PAR) chains. This assay quantifies the level of PAR formation in cells treated with a DNA damaging agent and a PARP inhibitor.
-
Reagents:
-
Human cell line (e.g., HeLa or A549).
-
DNA damaging agent (e.g., H2O2 or methyl methanesulfonate).
-
This compound and other test compounds.
-
Primary antibody against PAR.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
-
Procedure:
-
Cells are seeded in microplates and allowed to adhere.
-
Cells are pre-incubated with serial dilutions of this compound.
-
DNA damage is induced by adding a DNA damaging agent.
-
After a short incubation, cells are fixed and permeabilized.
-
Cells are incubated with the primary anti-PAR antibody, followed by the fluorescently labeled secondary antibody and DAPI.
-
Plates are imaged using a high-content imaging system.
-
-
Data Analysis: The intensity of the PAR signal in the nucleus is quantified. The IC50 value is determined by plotting the percentage of PAR inhibition against the inhibitor concentration.
Signaling Pathway and Mechanism of Action
The high selectivity of this compound for PARP-1 is critical due to the central role of this enzyme in the DNA damage response (DDR).
Caption: Role of PARP-1 in DNA Repair and Inhibition by this compound.
Upon detection of a DNA single-strand break, PARP-1 binds to the damaged site and becomes activated. This triggers the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins, ultimately leading to the repair of the break. This compound, by selectively inhibiting the catalytic activity of PARP-1, prevents the formation of these PAR chains, thereby disrupting the DNA repair process.
Experimental Workflow for Selectivity Profiling
The determination of a PARP inhibitor's selectivity profile involves a multi-step process, starting from biochemical assays and progressing to more complex cellular models.
Caption: Workflow for Determining PARP Inhibitor Selectivity.
References
A Comparative Benchmarking Guide to NMS-P515 and Clinical PARP Inhibitors
For researchers and drug development professionals navigating the landscape of PARP inhibitors, this guide provides an objective comparison of the novel, stereospecific PARP-1 inhibitor, NMS-P515, against established clinical PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. This comparison is supported by experimental data to delineate the performance and characteristics of each inhibitor.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs).[1] The therapeutic strategy of PARP inhibition is rooted in the concept of synthetic lethality. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations that impair homologous recombination (HR) repair of double-strand breaks (DSBs), the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication.[1][2] This overwhelming DNA damage results in genomic instability and ultimately, cancer cell death.[1]
This compound is a potent and stereospecific PARP-1 inhibitor.[3] The clinical landscape is currently dominated by four FDA-approved PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—used in the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[4][5]
Comparative Performance Data
The following tables summarize the quantitative data on the biochemical and cellular potency of this compound and the four clinical PARP inhibitors, as well as a summary of its preclinical in vivo efficacy.
Table 1: Biochemical and Cellular Potency of PARP Inhibitors
| Inhibitor | Target(s) | Biochemical Potency (IC50/Ki/Kd, nM) | Cellular Potency (IC50, nM) |
| This compound | PARP-1 | Kd: 16[3] | 27 (HeLa cells)[3] |
| Olaparib | PARP-1/2 | PARP-1 IC50: 5, PARP-2 IC50: 1[1][2] | - |
| Rucaparib | PARP-1/2/3 | PARP-1 Ki: 1.4[6] | - |
| Niraparib | PARP-1/2 | PARP-1 IC50: 3.8, PARP-2 IC50: 2.1[4][7] | - |
| Talazoparib | PARP-1/2 | PARP-1 IC50: 0.57[8] | - |
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosing Regimen | Outcome |
| Subcutaneously implanted Capan-1 mouse xenografts | Pancreatic (BRCA2-mutated) | 80 mg/kg, orally, once daily for 12 days | 48% maximal tumor growth inhibition[9] |
Experimental Protocols
The data presented in this guide are derived from standard preclinical assays. Below are detailed methodologies for key experiments.
Biochemical PARP1 Enzyme Inhibition Assay (ELISA-based)
This assay quantifies the inhibition of PARP-1 enzymatic activity in a cell-free system.
-
Plate Coating: 96-well plates are coated with histone H4, a protein substrate for PARP-1.
-
Reaction Setup: Recombinant human PARP-1 enzyme is added to the wells along with a reaction buffer containing NAD+, the co-factor for the PARP reaction.
-
Inhibitor Addition: Test compounds, such as this compound or other PARP inhibitors, are added at varying concentrations.
-
Incubation: The plate is incubated to allow the PARP-1 enzyme to poly(ADP-ribosyl)ate (PARylate) the histone substrate.
-
Detection: The amount of PARylation is quantified using an anti-poly(ADP-ribose) (PAR) antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Signal Measurement: A substrate for the detection enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular PARP Inhibition Assay
This assay measures the ability of an inhibitor to block PARP activity within intact cells.
-
Cell Culture: Cancer cell lines (e.g., HeLa) are cultured in multi-well plates.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the PARP inhibitor.
-
DNA Damage Induction: DNA damage is induced, typically by treatment with an alkylating agent like temozolomide or hydrogen peroxide, to activate PARP enzymes.
-
Cell Lysis: After a short incubation period, the cells are lysed to release cellular components.
-
PARP Activity Measurement: The level of PARP activity in the cell lysates is determined using a chemiluminescent assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[10]
-
Signal Detection: The resulting luminescent signal is read using a luminometer.
-
Data Analysis: The reduction in PARP activity in treated cells compared to untreated controls is used to determine the cellular IC50 of the inhibitor.
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This study evaluates the anti-tumor efficacy of a PARP inhibitor in a living organism.
-
Cell Implantation: Human cancer cells (e.g., Capan-1 pancreatic cancer cells with a BRCA2 mutation) are subcutaneously injected into immunocompromised mice.[9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once tumors reach a predetermined volume, the mice are randomized into control and treatment groups. The PARP inhibitor is administered orally or via injection according to a specified dosing schedule (e.g., 80 mg/kg daily for 12 days).[9]
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size or after a predetermined treatment period.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group.
Visualizations
The following diagrams illustrate the mechanism of action of PARP inhibitors and a typical experimental workflow.
References
- 1. Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0 | InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niraparib | MK-4827 | PARP inhibitor | TargetMol [targetmol.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
Safety Operating Guide
Navigating the Disposal of NMS-P515: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the research chemical NMS-P515 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) from manufacturers, this guide outlines a comprehensive, best-practice approach for the disposal of this and other research-grade chemical compounds.
For researchers, scientists, and drug development professionals handling this compound, a potent PARP-1 inhibitor, understanding the correct disposal procedures is a crucial aspect of laboratory safety and chemical management. While specific disposal instructions are typically found in Section 13 of a manufacturer's SDS, the lack of accessible, detailed information for this compound necessitates a conservative and compliant approach based on general principles of hazardous waste management.
Immediate Safety and Handling Precautions
Before considering disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As with many research compounds, the full toxicological profile of this compound may not be extensively documented. Therefore, treating it as a potentially hazardous substance is a prudent and necessary precaution.
Step-by-Step Disposal Protocol
The following procedure is a general guideline and should always be superseded by the specific protocols established by your institution's Environmental Health and Safety (EHS) department.
-
Consult Your Institutional EHS Department: This is the most critical step. Your EHS department is the definitive resource for chemical waste disposal procedures at your facility. They will provide guidance based on local, state, and federal regulations and have established protocols for different classes of chemical waste.
-
Waste Identification and Segregation: Do not mix this compound with other waste streams unless explicitly instructed to do so by your EHS department. It should be collected in a designated, properly labeled hazardous waste container. The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name (this compound) and its CAS number (1262395-13-0).
-
Container Management: Use a container that is compatible with the chemical. For solid this compound, a securely sealed, wide-mouth container is appropriate. Ensure the container is in good condition and remains closed except when adding waste.
-
Waste Accumulation: Store the waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of the laboratory personnel and away from general lab traffic.
-
Arrange for Pickup: Once the container is full or has reached the accumulation time limit set by your institution, contact your EHS department to arrange for a hazardous waste pickup.
Quantitative Data Summary
Due to the lack of a specific SDS, quantitative data regarding the environmental impact or specific disposal parameters of this compound is not available. The following table summarizes general chemical properties relevant to its handling and storage.
| Property | Value | Source |
| CAS Number | 1262395-13-0 | Multiple Suppliers |
| Molecular Formula | C₂₁H₂₉N₃O₂ | Multiple Suppliers |
| Molecular Weight | 355.48 g/mol | Multiple Suppliers |
| Physical State | Solid | Multiple Suppliers |
| Storage | -20°C | Multiple Suppliers |
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the disposal of a research chemical like this compound when a specific SDS is unavailable.
Disclaimer: This information is intended as a general guide and is not a substitute for professional safety and environmental advice. Always consult with your institution's Environmental Health and Safety department for specific guidance on the disposal of this compound and other chemical waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
